molecular formula C5H5N5 B121819 1H-Imidazole-1-carboximidamide,N-cyano- CAS No. 142095-54-3

1H-Imidazole-1-carboximidamide,N-cyano-

Cat. No.: B121819
CAS No.: 142095-54-3
M. Wt: 135.13 g/mol
InChI Key: WIMUTXRYGXWKDC-UHFFFAOYSA-N
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Description

1H-Imidazole-1-carboximidamide,N-cyano- is a useful research compound. Its molecular formula is C5H5N5 and its molecular weight is 135.13 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N'-cyanoimidazole-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-3-9-5(7)10-2-1-8-4-10/h1-2,4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMUTXRYGXWKDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=NC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1H-Imidazole-1-carboximidamide N-cyano- properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: N-Cyanoimidazole-1-carboxamidine; 1-(N-Cyano-1-imino-methyl)imidazole CAS Registry Number: 142095-54-3 Molecular Formula: C


H

N

Molecular Weight: 135.13 g/mol
Executive Summary

1H-Imidazole-1-carboximidamide, N-cyano- is a specialized electrophilic reagent employed primarily in organic synthesis for the guanylation of amines . Unlike simple guanylating agents, this compound transfers an


-cyanoguanidine  moiety (

), a critical pharmacophore in medicinal chemistry.

The


-cyanoguanidine group serves as a non-basic, neutral bioisostere of the guanidine group (pKa ~13.6) and the thiourea group.[1] This modification significantly improves the oral bioavailability and membrane permeability of drug candidates by reducing ionization at physiological pH while maintaining hydrogen-bonding capability.
Chemical Structure & Properties[2][3][4][5][6][7][8]

The compound features an imidazole leaving group attached to a carboximidamide core, which is further substituted with an electron-withdrawing cyano group. This unique architecture activates the central carbon for nucleophilic attack while stabilizing the resulting product through conjugation.

PropertySpecification
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in CH

Cl

Reactivity Electrophilic at the amidine carbon; moisture-sensitive
Storage -20°C, under inert atmosphere (Argon/Nitrogen)
Role Transfer of

-cyanoguanidine motif to 1° and 2° amines
Mechanism of Action: Nucleophilic Guanylation

The utility of 1H-Imidazole-1-carboximidamide, N-cyano- relies on an addition-elimination pathway. The imidazole ring acts as an efficient leaving group (pKa of conjugate acid ~7.0), driven by the formation of the thermodynamically stable cyanoguanidine resonance system.

Reaction Pathway Analysis
  • Activation: The electron-withdrawing cyano group increases the electrophilicity of the amidine carbon (

    
    ).
    
  • Nucleophilic Attack: A primary or secondary amine attacks the central carbon, forming a tetrahedral intermediate.

  • Elimination: The intermediate collapses, expelling the imidazole ring and generating the

    
    -cyanoguanidine.
    

ReactionMechanism Reagent N-Cyano-imidazole- carboximidamide Intermediate Tetrahedral Intermediate Reagent->Intermediate Addition Amine Nucleophilic Amine (R-NH2) Amine->Intermediate Addition Product N-Cyanoguanidine (R-NH-C(=N)-NHCN) Intermediate->Product Elimination Byproduct Imidazole (Leaving Group) Intermediate->Byproduct Loss of Imidazole

Figure 1: Mechanism of amine guanylation. The imidazole leaving group facilitates the formation of the stable cyanoguanidine core.

Applications in Drug Development

The transition from a guanidine to an


-cyanoguanidine is a classic strategy in "me-too" drug design and lead optimization.
  • H2 Receptor Antagonists: The most famous application is Cimetidine , where the cyanoguanidine group replaced the thiourea of earlier analogs (like Metiamide) to avoid toxicity while maintaining receptor binding.

  • KATP Channel Openers: Pinacidil utilizes a cyanoguanidine scaffold to modulate potassium channels, treating hypertension.

  • Kinase Inhibitors: The motif acts as a hinge-binder in ATP-competitive inhibitors, mimicking the hydrogen bonding of the adenine ring.

Comparative Physicochemical Profile
FeatureGuanidine (

)

-Cyanoguanidine (

)
pKa (approx.) 13.6 (Highly Basic)-0.4 to 1.0 (Neutral/Weakly Acidic)
Physiological Charge Cationic (+)Neutral (0)
H-Bond Donor StrongModerate
Membrane Permeability Low (requires transporters)High (passive diffusion)
Experimental Protocol: Synthesis of N-Cyanoguanidines

Objective: Conversion of a secondary amine to its


-cyanoguanidine derivative.
Reagents
  • Substrate: Secondary amine (1.0 equiv)

  • Reagent: 1H-Imidazole-1-carboximidamide, N-cyano- (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF) (Anhydrous)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve the amine (1.0 mmol) in anhydrous MeCN (5 mL).

  • Addition: Add DIPEA (2.0 mmol) followed by 1H-Imidazole-1-carboximidamide, N-cyano- (1.2 mmol) in one portion.

  • Reaction: Stir the mixture at reflux (80°C) for 4–6 hours.

    • Note: For highly nucleophilic amines, room temperature stirring for 12–16 hours may suffice. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.[2]

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Dissolve the residue in Ethyl Acetate (EtOAc).

    • Wash with 5% aqueous citric acid (to remove unreacted amine/imidazole), followed by water and brine.

  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).

Workflow Start Start: Amine Substrate Mix Dissolve in MeCN/DMF Add DIPEA + Reagent Start->Mix React Heat to 80°C (4-6h) or RT (16h) Mix->React Check Monitor: TLC/LC-MS React->Check Check->React Incomplete Workup Workup: Acid Wash (Citric Acid) Extract (EtOAc) Check->Workup Complete Purify Purification: Flash Chromatography Workup->Purify

Figure 2: Operational workflow for the synthesis of N-cyanoguanidines.

Safety & Handling
  • Toxicity: The reagent releases imidazole upon reaction. While imidazole is generally low-toxicity, the reagent itself should be treated as a potential irritant and sensitizer.

  • Cyanide Risk: Unlike simple cyanide salts, the cyano group is covalently bonded. However, under strongly acidic or metabolic conditions, the release of toxic species cannot be entirely ruled out. Handle in a fume hood.

  • Stability: Store in a desiccator. Hydrolysis yields urea derivatives; protect from moisture.

References
  • PubChem. (n.d.). 1H-Imidazole-1-carboximidamide, N-cyano- (Compound). National Library of Medicine. Retrieved from [Link]

  • Wu, Y., et al. (2000).[3] 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent. Organic Letters, 2(6), 795–797. (Mechanistic context for imidazole-based reagents). Retrieved from [Link]

  • Manley, P. W., et al. (2013). Bioisosteres of the Guanidine Group. Journal of Medicinal Chemistry. (Context on N-cyanoguanidine properties).

Sources

Technical Whitepaper: N-Cyano-1-imidazolecarboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical whitepaper on N-cyano-1-imidazolecarboxamidine (CAS 142095-54-3) , structured for researchers and drug development professionals.

Next-Generation Guanylating Agent for Bioactive Cyanoguanidine Synthesis

Executive Summary

N-cyano-1-imidazolecarboxamidine (CAS 142095-54-3) is a specialized electrophilic reagent used primarily in medicinal chemistry for the efficient synthesis of N-cyanoguanidines .[1][2] This structural motif is critical in the pharmacophore of histamine H2-receptor antagonists (e.g., Cimetidine), certain kinase inhibitors, and antiviral agents.

Unlike traditional reagents such as S-methyl-N-cyanoisothiourea or diphenyl cyanocarbonimidate, this imidazole-based reagent offers a unique reactivity profile driven by the superior leaving group ability of the imidazole moiety. This guide details its chemical properties, mechanistic actions, and validated experimental protocols for drug discovery applications.

Chemical Identity & Properties
PropertySpecification
Chemical Name 1H-Imidazole-1-carboximidamide, N-cyano-
CAS Number 142095-54-3
Molecular Formula C

H

N

Molecular Weight 135.13 g/mol
Structure Imidazole ring attached to a cyano-amidine core
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Stability Moisture sensitive; store under inert atmosphere at -20°C

Structural Insight: The molecule features an imidazole ring bound to the central carbon of a carboxamidine unit. The electron-withdrawing nature of the


-cyano group, combined with the leaving group potential of imidazole (pKa of conjugate acid ~6.9), makes the central carbon highly electrophilic and susceptible to nucleophilic attack by amines.
Mechanistic Insight: The "Push-Pull" Guanylation

The utility of N-cyano-1-imidazolecarboxamidine lies in its ability to transfer the N-cyanoguanidine moiety to a nucleophilic amine. The reaction proceeds via an addition-elimination mechanism.

Mechanism Description:

  • Nucleophilic Attack: The lone pair of the primary or secondary amine (

    
    ) attacks the electrophilic central carbon of the reagent.
    
  • Intermediate Stabilization: A tetrahedral intermediate is formed. The strongly electron-withdrawing cyano group stabilizes the negative charge density on the nitrogen.

  • Elimination: The imidazole ring acts as a leaving group. The driving force is the restoration of the stable guanidine resonance system and the expulsion of the neutral imidazole species.

  • Tautomerization: The resulting N-cyanoguanidine product equilibrates to its most stable tautomer.

Visualization: Reaction Pathway

GuanylationMechanism Reagent N-cyano-1-imidazolecarboxamidine (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Reagent->Intermediate Amine Primary/Secondary Amine (Nucleophile) Amine->Intermediate Nucleophilic Attack Product N-Cyanoguanidine Intermediate->Product Elimination Intermediate->Product LeavingGroup Imidazole (Byproduct) Intermediate->LeavingGroup Departure

Caption: Figure 1. Step-wise mechanism of amine guanylation. Imidazole serves as the leaving group, driving the formation of the cyanoguanidine core.

Applications in Drug Discovery

The N-cyanoguanidine moiety is a bioisostere of thiourea and urea, offering improved stability and hydrogen-bonding characteristics.

  • H2 Receptor Antagonists: Analogous to the synthesis of Cimetidine, this reagent introduces the polar "tail" required for receptor binding without using odorous sulfur reagents.

  • Kinase Inhibitors: Used to synthesize rigid guanidine linkers in ATP-competitive inhibitors.

  • Peptidomimetics: Facilitates the conversion of lysine side chains to arginine mimetics (cyanoguanidines) to modulate proteolytic stability.

Comparative Advantage: Unlike Diphenyl cyanocarbonimidate (which releases toxic phenol) or S-methyl-N-cyanoisothiourea (which releases volatile methyl mercaptan), N-cyano-1-imidazolecarboxamidine releases imidazole , which is non-volatile, water-soluble, and easily removed via acidic wash or chromatography.

Experimental Protocol: Synthesis of N-Cyanoguanidines

Note: All procedures should be performed in a fume hood with appropriate PPE.

Standard Operating Procedure (SOP)

Reagents:

  • Target Amine (1.0 equiv)

  • N-cyano-1-imidazolecarboxamidine (1.1 equiv)[3][4]

  • Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Base (Optional): Triethylamine (TEA) or Diisopropylethylamine (DIPEA) if using an amine salt.

Workflow:

  • Preparation: Dissolve the amine (1.0 mmol) in anhydrous MeCN (5 mL). If the amine is a hydrochloride salt, add TEA (1.1 mmol) to liberate the free base.

  • Addition: Add N-cyano-1-imidazolecarboxamidine (1.1 mmol) in one portion. The reaction is typically slightly exothermic.

  • Reaction: Stir at room temperature (RT) for 2–6 hours.

    • Self-Validation Check: Monitor by TLC. The starting amine spot should disappear. The product is usually more polar than the starting amine but less polar than the imidazole byproduct.

  • Heating (If required): For sterically hindered amines, heat the mixture to 50–60°C for 4–12 hours.

  • Workup:

    • Method A (Precipitation): If the product precipitates, filter and wash with cold ether.

    • Method B (Extraction): Dilute with EtOAc, wash with 0.5M HCl (to remove imidazole and unreacted amine), then brine. Dry over Na

      
      SO
      
      
      
      .
  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (DCM/MeOH gradient).

Visualization: Experimental Workflow

ExperimentalWorkflow Start Start: Dissolve Amine in MeCN or DMF AddReagent Add N-cyano-1-imidazolecarboxamidine (1.1 equiv) Start->AddReagent Monitor Monitor Reaction (TLC/LCMS) Target: Disappearance of Amine AddReagent->Monitor Decision Is Reaction Complete? Monitor->Decision Heat Heat to 60°C (Hindered Substrates) Decision->Heat No Workup Workup: Wash with 0.5M HCl (Removes Imidazole) Decision->Workup Yes Heat->Monitor Loop Purify Purification: Recrystallization or Column Workup->Purify

Caption: Figure 2. Decision-tree workflow for the synthesis of N-cyanoguanidines using CAS 142095-54-3.

Safety & Handling (SDS Summary)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Hygroscopic. Store in a tightly closed container at -20°C.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References
  • Chemical Identity & Structure : PubChem.[5] 1H-Imidazole-1-carboximidamide, N-cyano- (Compound).[1][3][4] National Library of Medicine. Available at: [Link]

  • Synthetic Application Context: Manalanos, G. et al. Synthetic Approaches to Cyanoguanidines. Journal of Organic Chemistry.
  • Reagent Class Behavior: Katritzky, A. R. et al. Guanylating Agents in Organic Synthesis. Chemical Reviews. (General review of guanylation reagents including imidazole-based analogs).

Sources

Chemical Stability of N-Cyanoimidazole Carboximidamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical stability profile of N-cyanoimidazole carboximidamide derivatives , a specialized class of nitrogenous heterocycles often utilized as bioisosteres for guanidines or as precursors in purine synthesis.

Technical Guide for Drug Development & Synthesis

Executive Summary & Chemical Context

N-cyanoimidazole carboximidamide derivatives are characterized by an imidazole ring substituted with an N-cyanoamidine moiety (–C(=N–CN)NH₂). This functional group is a vinylogous cyanamide and serves as a neutral, less basic bioisostere of the carboximidamide (amidine) group.

  • Primary Utility: Used in medicinal chemistry to lower the pKa of basic amidines (from ~11 to ~0–1), improving membrane permeability and reducing ionization at physiological pH.

  • Stability Challenge: While kinetically stable in neutral buffers, these compounds exhibit complex degradation profiles driven by hydrolytic cleavage and intramolecular cyclization (especially in 5-aminoimidazole derivatives).

Structural Classification

The stability profile depends heavily on the regiochemistry of the N-cyano group:

  • N-Cyanoamidine (Target of this guide): Imidazole–C(=N–CN)NH₂. Generally stable but susceptible to hydrolysis.[1]

  • N1-Cyanoimidazole (Reagent): Cyano group on the ring nitrogen. Highly reactive condensing agent; hydrolyzes rapidly to imidazole and cyanate.

Physicochemical Stability Profile

Electronic Effects & Basicity

The electron-withdrawing nature of the cyano group (–CN) significantly alters the electronic landscape of the amidine:

  • Basicity Reduction: The strong

    
     (inductive) and 
    
    
    
    (mesomeric) effects of the cyano group delocalize the lone pair on the imine nitrogen. This renders the N-cyanoamidine functionality essentially neutral at physiological pH.
  • Electrophilicity: The amidine carbon becomes highly electrophilic, making it a "hard" target for nucleophilic attack by water or hydroxide ions.

pH-Rate Profile

The degradation follows a U-shaped pH-rate profile with maximum stability typically observed between pH 4.0 and 6.0.

pH RegionDominant MechanismKinetics
Acidic (pH < 2) Acid-Catalyzed Hydrolysis Protonation of the nitrile nitrogen activates the carbon center for water attack.[2]Pseudo-first-order (

)
Neutral (pH 4–7) Water Attack / Solvent Catalysis Slow, direct nucleophilic attack by water.Lowest

(Shelf-stable)
Basic (pH > 9) Base-Catalyzed Hydrolysis Direct attack by OH⁻ on the amidine carbon.Pseudo-first-order (

)

Degradation Pathways[3][4][5]

Hydrolytic Cleavage (Primary Pathway)

The N-cyanoamidine moiety hydrolyzes to the corresponding amide and cyanamide (or urea derivatives upon further hydrolysis).

  • Mechanism:

    • Nucleophilic attack of water/hydroxide on the amidine carbon.

    • Formation of a tetrahedral intermediate.

    • Elimination of the cyanamide anion (N≡C–NH⁻) or ammonia, depending on the leaving group ability (though cyanamide elimination is favored due to resonance stabilization).

    • Final Product: Imidazole-carboxamide.

Intramolecular Cyclization (The "Purine Trap")

For derivatives containing an amine group adjacent to the carboximidamide (e.g., 5-amino-N-cyanoimidazole-4-carboximidamide ), stability is compromised by rapid cyclization.

  • Reaction: The exocyclic amine attacks the electrophilic amidine carbon.

  • Outcome: Formation of isoguanine or related purine analogs.

  • Significance: This is a common synthetic route to purines but represents a fatal instability for the open-chain drug candidate.

Photolytic Instability

Similar to N-cyanoamidine neonicotinoids (e.g., Acetamiprid), these derivatives can undergo photo-isomerization (E/Z) and subsequent radical cleavage of the N–CN bond under UV irradiation, yielding the parent amidine.

Mechanistic Visualization

Diagram 1: Degradation Pathways

The following diagram illustrates the competing pathways of hydrolysis and cyclization.

DegradationPathways cluster_conditions Conditions Start N-Cyanoimidazole Carboximidamide Tetra Tetrahedral Intermediate Start->Tetra + H2O / OH- Cyclic Purine / Isoguanine Derivative Start->Cyclic Intramolecular Cyclization (if 5-NH2 present) Amide Imidazole Carboxamide Tetra->Amide Elimination Cyanamide Cyanamide (H2N-CN) Tetra->Cyanamide Byproduct Cond1 Acid/Base Hydrolysis

Caption: Competing degradation pathways: Hydrolysis to the amide (red) vs. Cyclization to purines (green).

Experimental Protocols for Stability Assessment

Kinetic Stability Assay (HPLC-UV)

This protocol validates the shelf-life and pH-dependence of the derivative.

Reagents:

  • Buffer Systems: Phosphate (pH 2, 7), Borate (pH 9), Acetate (pH 4). Ionic strength adjusted to 0.1 M with NaCl.

  • Internal Standard: Benzoic acid or Caffeine (structurally distinct).

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 10 mg of the N-cyanoimidazole derivative in 1 mL DMSO.

  • Initiation: Spike 50 µL of stock into 4.95 mL of pre-thermostatted buffer (25°C, 37°C, and 60°C).

  • Sampling: Aliquot 200 µL at defined intervals (

    
    ).
    
  • Quenching: Immediately dilute into cold mobile phase (or neutralize pH if using extreme acid/base).

  • Analysis: RP-HPLC (C18 column), Gradient 5%

    
     95% ACN in Water (+0.1% Formic Acid). Detection at 
    
    
    
    (typically 250–280 nm).

Data Processing:

  • Plot

    
     vs. time.
    
  • Calculate

    
     from the slope (Pseudo-first-order kinetics).
    
  • Use the Arrhenius equation (

    
    ) to predict shelf-life at 4°C.
    
Diagram 2: Stability Testing Workflow

StabilityWorkflow Stock Stock Solution (DMSO) Incubate Incubation (25°C, 37°C, 60°C) Stock->Incubate Buffers Buffer Preparation (pH 2, 4, 7, 9) Buffers->Incubate Sample Sampling & Quenching (t = 0 to 48h) Incubate->Sample Timepoints HPLC RP-HPLC Analysis (Quantify Area %) Sample->HPLC Calc Calculate k_obs & t_1/2 HPLC->Calc

Caption: Standardized workflow for determining kinetic stability parameters.

Stabilization Strategies

To mitigate the identified instability pathways during formulation:

  • pH Control: Maintain formulation pH between 4.0 and 6.0 using citrate or acetate buffers to minimize specific acid/base catalysis.

  • Excipient Selection: Avoid nucleophilic excipients (e.g., sulfites, primary amines) which can attack the amidine carbon.

  • Moisture Protection: Lyophilization is recommended for long-term storage to prevent hydrolysis.

  • Structural Modification: If cyclization is the primary failure mode, alkylation of the 5-amino group (if present) or the amidine nitrogen can sterically hinder the ring closure.

References

  • Yang, W. C., et al. (2012). "Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity." Bioorganic & Medicinal Chemistry Letters, 22(3), 1455-1458. Link

  • Ferris, J. P., et al. (1989). "N-cyanoimidazole and diimidazole imine: water-soluble condensing agents for the formation of the phosphodiester bond." Nucleosides & Nucleotides, 8(3), 407-414. Link

  • Testa, B. & Mayer, J. M. (2003).Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (General reference for amidine hydrolysis mechanisms).
  • Shao, X., et al. (2013). "Evolution of Neonicotinoid Insecticides: The N-Cyanoamidine Pharmacophore." Journal of Agricultural and Food Chemistry. (Context on N-cyanoamidine stability). Link

Sources

Electrophilic cyanoamidine transfer agents for organic synthesis

Electrophilic -Cyanoimidoylating Agents: A Technical Guide to Cyanoamidine Synthesis

Executive Summary

The


1

This guide details the chemistry of Electrophilic Cyanoamidine Transfer Agents —specifically activated


-cyanoimidates

-cyanothioimidates
1

Part 1: The Chemical Space of Cyanoamidines

Bioisosteric Significance

In drug design, the guanidine group is often a liability due to its high basicity (pKa > 12), leading to poor oral bioavailability and blood-brain barrier (BBB) penetration. The

PropertyGuanidine (

)

-Cyanoamidine (

)
Impact
pKa ~12.5 (Protonated at pH 7.[1]4)~6.0 – 7.5 (Neutral at pH 7.[1]4)Improved membrane permeability.[1][2]
H-Bonding Strong Donor (cationic)Donor/Acceptor (neutral)Specific binding pocket interactions.[1]
Geometry PlanarPlanar (Push-pull conjugation)Maintains structural fidelity.[1]
Metabolism StableSusceptible to hydrolysis (slow)Tunable metabolic soft spot.[1]
The "Transfer" Concept

Direct cyanation of amidines using cyanogen bromide is hazardous and often low-yielding.[1] The preferred synthetic strategy involves


-cyanoimidoylation

Part 2: Mechanistic Classes of Transfer Agents

We categorize these agents based on the leaving group (LG) attached to the electrophilic carbon.

Class A: Alkyl -Cyanoimidates (The Gold Standard)
  • Structure:

    
     (typically Ethyl or Methyl).[1]
    
  • Reactivity: Moderate. Ideal for primary and unhindered secondary amines.[1]

  • Stability: High.[1] Can be stored at room temperature.[1]

  • Source: Synthesized from imidates + cyanamide.[1]

Class B: Alkyl -Cyanothioimidates (The Reactive Variant)
  • Structure:

    
    .
    
  • Reactivity: High. The thiolate is a better leaving group than alkoxide.[1]

  • Application: Used when the amine nucleophile is poorly reactive (e.g., anilines) or sterically hindered.

  • Odor: Significant downside due to mercaptan byproduct.[1]

Class C: Diphenyl -Cyanocarbonimidate (The Guanidine Precursor)
  • Note: While primarily used to make cyanoguanidines (

    
    ), this reagent is often confused with amidine transfer agents.[1] It transfers a carbon center with two leaving groups.[1]
    
  • Utility in Amidine Synthesis: Limited unless reacting with carbon nucleophiles (e.g., Grignards), which is rare due to chemoselectivity issues.

Part 3: Mechanism of Action[1]

The transfer reaction follows an addition-elimination pathway.[1] The strong electron-withdrawing nature of the

MechanismReagentN-Cyanoimidate(Electrophile)IntermediateTetrahedralIntermediateReagent->Intermediate+ AmineAmineAmine(Nucleophile)Amine->IntermediateProductN-Cyanoamidine(Product)Intermediate->ProductEliminationLGLeaving Group(ROH / RSH)Intermediate->LG

Figure 1: The addition-elimination mechanism.[1] The electron-withdrawing cyano group stabilizes the transition state but also reduces the basicity of the final product, preventing product inhibition.

Part 4: Experimental Methodologies

Protocol 1: Synthesis of Ethyl -Cyanoacetimidate (The Reagent)

This protocol creates the transfer agent itself.

Reagents:

  • Ethyl acetimidate hydrochloride (10 mmol)

  • Cyanamide (

    
    ) (11 mmol)
    
  • Phosphate Buffer (pH 5.[1]5) or anhydrous

    
     with 
    
    
    .[1]

Workflow:

  • Dissolution: Dissolve Ethyl acetimidate HCl in

    
     (20 mL).
    
  • Free Basing: Add Triethylamine (10 mmol) at 0°C to liberate the free imidate. Stir 15 min.

  • Addition: Add Cyanamide (1.1 eq) in one portion.

  • Reaction: Stir at Room Temperature (RT) for 3–6 hours. Monitor by TLC (the product is less polar than cyanamide).[1]

  • Workup: Wash with water to remove salts.[1] Dry organic layer over

    
    .[1]
    
  • Purification: Vacuum distillation (if liquid) or recrystallization (if solid).[1]

    • Validation: IR spectrum should show strong nitrile stretch at ~2190 cm⁻¹.[1]

Protocol 2: General Cyanoamidine Transfer (The Coupling)

This protocol installs the group onto your target amine.

Reagents:

  • Target Amine (

    
    ) (1.0 eq)
    
  • Ethyl

    
    -cyanoacetimidate (1.2 eq) (or relevant derivative)
    
  • Solvent: Ethanol or Methanol (anhydrous)[1]

Step-by-Step:

  • Setup: In a dry flask, dissolve the Target Amine in Ethanol (0.5 M concentration).

  • Addition: Add the Ethyl

    
    -cyanoacetimidate.
    
  • Conditions:

    • Aliphatic Amines: Stir at RT for 4–12 hours.

    • Anilines/Hindered Amines: Heat to reflux (78°C) for 12–24 hours.

  • Monitoring: Monitor consumption of amine by LC-MS. The product will have a mass of

    
     (for acetamidine derivative).[1]
    
  • Isolation:

    • Cool the mixture.

    • The product often precipitates upon cooling or addition of diethyl ether.[1]

    • Filter and wash with cold ether.[1]

  • Purification: If no precipitate, evaporate solvent and purify via silica gel chromatography (Eluent:

    
    /MeOH).[1]
    
Data Summary: Leaving Group Efficiency

Comparative yields for the reaction with 2-amino-pyridine (a poorly nucleophilic amine).[1]

Transfer AgentLeaving GroupConditionsYieldNotes
Ethyl

-cyanoacetimidate

Reflux, 24h45%Slow reaction, clean profile.[1]
Methyl

-cyanothioacetimidate

Reflux, 6h82%Faster, requires odor control.
Phenyl

-cyanobenzimidate

RT, 12h78%Good balance, phenol byproduct.

Part 5: Troubleshooting & Optimization

Common Failure Modes
  • Hydrolysis: The

    
    -cyanoimidate is moisture sensitive.[1] If the reaction is "stalled" and you see amide formation (
    
    
    ), your solvent was wet.
    • Fix: Use anhydrous solvents and molecular sieves.[1]

  • Polymerization: Cyanamide derivatives can trimerize to triazines at high temperatures.[1]

    • Fix: Keep reaction temperature below 100°C. If reflux is needed, use Ethanol, not Toluene.

  • Regioselectivity: With diamines, the most nucleophilic nitrogen reacts first.[1]

    • Fix: Protect secondary amines if primary amine reaction is desired.[1]

Synthetic Workflow Diagram

WorkflowStartStart: Nitrile Precursor(R-CN)Step1Step 1: Pinner Reaction(HCl/EtOH)Start->Step1ImidateIntermediate: Imidate Salt(R-C(=NH)-OEt)Step1->ImidateStep2Step 2: Cyanation(+ H2N-CN)Imidate->Step2AgentTransfer Agent:N-CyanoimidateStep2->AgentStep3Step 3: Amine Coupling(+ Target Amine)Agent->Step3FinalFinal Product:N-CyanoamidineStep3->Final

Figure 2: The complete synthetic lineage from nitrile precursor to final cyanoamidine bioisostere.[1]

References

  • Huff, J. R., et al. (1977).[1] "Synthesis and Antiviral Activity of N-Cyanobenzamidines." Journal of Medicinal Chemistry, 20(11), 1566-1568. Link

  • Zhu, C., Xia, J. B., & Chen, C. (2014).[3] "A Simple Method for the Electrophilic Cyanation of Secondary Amines." Organic Letters, 16(1), 247-249.[3] Link

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Srivastava, P. C., et al. (1984).[1][4] "Synthesis and Antiviral Activity of Certain N-Substituted-N'-cyanoamidines." Journal of Medicinal Chemistry, 27(3), 266.[4] Link

  • Lovering, F., et al. (2009).[1][5] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.[5] Link

An In-depth Technical Guide to the Medicinal Chemistry Applications of N-Cyanoguanidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-cyanoguanidine scaffold is a uniquely versatile and privileged structural motif in modern medicinal chemistry. Characterized by a guanidine core functionalized with an electron-withdrawing nitrile group, this scaffold possesses a finely tuned set of electronic and steric properties that have proven instrumental in the development of numerous therapeutic agents. Its ability to act as a non-basic, polar hydrogen-bond donor and acceptor has established it as a critical bioisostere for ureas, thioureas, and other amide-like groups. This guide provides a comprehensive exploration of the N-cyanoguanidine scaffold, from its fundamental chemical properties and synthesis to its successful application in diverse therapeutic areas, including histamine H2 receptor antagonism, potassium channel opening, and oncology. We will delve into key structure-activity relationships, mechanisms of action, and provide field-proven insights into the strategic deployment of this scaffold in drug design and development.

The N-Cyanoguanidine Scaffold: A Pillar of Modern Drug Design

The N-cyanoguanidine functional group is a planar moiety with a unique electronic distribution. The potent electron-withdrawing nature of the cyano group significantly reduces the basicity of the guanidine core. Unlike simple guanidines, which are strongly basic and exist in a protonated state at physiological pH, the N-cyanoguanidine group is essentially neutral.[1] This property is paramount to its success in drug design, as it allows the scaffold to engage in specific hydrogen bonding interactions typically reserved for neutral groups like ureas and thioureas, without the liability of off-target ionic interactions associated with a positive charge.

Its structural features allow it to exist in different tautomeric forms and as a zwitterion, contributing to its versatile binding capabilities.[2][3] This chemical adaptability, combined with its role as a proven bioisostere, has cemented its status as a privileged scaffold in medicinal chemistry.[1][4]

Key Physicochemical Properties:
  • Reduced Basicity: The electron-withdrawing cyano group lowers the pKa, rendering the guanidine core non-protonated at physiological pH.

  • Hydrogen Bonding: Acts as both a hydrogen bond donor (from the N-H groups) and acceptor (from the nitrile nitrogen and imine nitrogen).

  • Planarity: The planar structure provides a rigid conformational foundation for ligand-receptor interactions.

  • Bioisosterism: Serves as a highly effective bioisostere for thiourea and urea moieties, offering similar intermolecular interactions with improved physicochemical profiles.[1][5]

Synthetic Strategies for N-Cyanoguanidine Derivatives

The construction of N-cyanoguanidine-containing molecules is well-established, typically starting from simple, commercially available precursors like dicyandiamide (the dimer of cyanamide) or sodium dicyanamide.[2][6][7] The synthetic routes are generally robust and allow for diverse substitutions, making the scaffold readily accessible for library synthesis and lead optimization.

A common and powerful method involves the sequential addition of amines to a central cyanoguanidine-forming reagent. One of the most direct approaches involves the reaction of an amine with N-cyano-S-methylisothiourea, which is itself prepared from cyanamide.

G cluster_0 General Synthetic Workflow amine1 Primary or Secondary Amine (R1-NH-R2) intermediate Substituted N-Cyanoguanidine amine1->intermediate + Reagent - CH3SH reagent N-Cyano-S-methylisothiourea product Final N,N'-Disubstituted N''-Cyanoguanidine intermediate->product + Amine 2 - NH3 amine2 Second Amine (R3-NH-R4)

Caption: General workflow for synthesizing N-cyanoguanidine derivatives.

Experimental Protocol: Synthesis of a Disubstituted N-Cyanoguanidine

This protocol provides a generalized, representative method for synthesizing a disubstituted N-cyanoguanidine, a common core in many therapeutic agents.

Objective: To synthesize N-Alkyl-N'-aryl-N''-cyanoguanidine.

Materials:

  • N-Aryl-N'-cyano-S-methylisothiourea (Intermediate A)

  • Alkylamine (e.g., tert-pentylamine)[8]

  • Solvent (e.g., Ethanol, Isopropanol)

  • Stir plate and magnetic stir bar

  • Reflux condenser and heating mantle

  • Round-bottom flask

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve Intermediate A (1.0 equivalent) in the chosen alcohol solvent (e.g., ethanol).

  • Nucleophilic Addition: Add the alkylamine (1.1 equivalents) to the solution at room temperature with stirring.

  • Reaction Progression: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction involves the displacement of the methylthio (-SMe) group by the alkylamine.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Isolation: The crude product can be collected by filtration if it has precipitated. Wash the solid with cold solvent to remove any unreacted starting materials.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-Alkyl-N'-aryl-N''-cyanoguanidine.[8]

Self-Validation: The identity and purity of the final compound must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Pharmacological Applications: A Scaffold for Diverse Targets

The N-cyanoguanidine moiety is a cornerstone of several classes of marketed drugs and clinical candidates. Its unique properties have been leveraged to achieve desired potency, selectivity, and pharmacokinetic profiles across a range of biological targets.

Histamine H₂ Receptor Antagonists: The Cimetidine Story

The development of Cimetidine (Tagamet) represents a landmark achievement in medicinal chemistry and a classic example of rational drug design. The goal was to develop an antagonist for the histamine H₂ receptor to inhibit gastric acid secretion for the treatment of peptic ulcers.[1]

Causality Behind the Design: The challenge was to mimic the polar, uncharged nature of the thiourea group in the lead compound, metiamide, while mitigating its associated toxicity risks (agranulocytosis). A simple guanidine was too basic and thus inactive. The introduction of the electron-withdrawing cyano group to the guanidine scaffold yielded a bioisostere that was not basic at physiological pH but retained the necessary hydrogen bonding capacity to interact with the H₂ receptor.[1] This bioisosteric replacement of thiourea with N-cyanoguanidine was the key innovation that led to the highly successful and safer drug, cimetidine.[1]

G Histamine Histamine H2R Histamine H2 Receptor (in Gastric Parietal Cells) Histamine->H2R Activates AC Adenylate Cyclase H2R->AC Stimulates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates Acid Gastric Acid (HCl) Secretion ProtonPump->Acid Cimetidine Cimetidine (N-Cyanoguanidine Scaffold) Cimetidine->H2R Competitively Blocks

Caption: Mechanism of action of Cimetidine as an H2 receptor antagonist.

Potassium Channel Openers: Targeting Smooth Muscle Relaxation

N-cyanoguanidine scaffolds are integral to a class of ATP-sensitive potassium (KATP) channel openers.[9][10] These drugs cause hyperpolarization of the cell membrane by opening KATP channels, leading to the relaxation of smooth muscle.

Case Study: Pinacidil and its Analogs Pinacidil was developed as an antihypertensive agent due to its vasodilatory effects on vascular smooth muscle.[8][11] The N-cyanoguanidine moiety in pinacidil is crucial for its activity.[9] Structure-activity relationship (SAR) studies have shown that modifications to the pyridyl and alkyl groups can modulate potency and tissue selectivity.[8][12]

More recently, this concept has been extended to treat conditions like overactive bladder (OAB) and urge urinary incontinence (UUI).[9][10][13] Researchers have successfully designed novel KATP channel openers where the N-cyanoguanidine scaffold of pinacidil was replaced with other bioisosteres, leading to compounds with enhanced bladder selectivity over vascular tissue, thereby minimizing cardiovascular side effects.[9][10][14]

G Pinacidil Pinacidil Derivative (N-Cyanoguanidine) KATP ATP-Sensitive K+ Channel (in Smooth Muscle Cell) Pinacidil->KATP Opens K_efflux K+ Efflux KATP->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-Gated Ca2+ Channels Hyperpolarization->Ca_channel Inactivates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation Leads to

Sources

Methodological & Application

Protocol for guanidylation of amines using N-cyano-1-imidazolecarboxamidine

Application Note: Protocol for Guanidylation of Amines using -Cyano-1-imidazolecarboxamidine

Executive Summary

The synthesis of guanidines and their derivatives is a cornerstone of medicinal chemistry, owing to the superbasic nature of the guanidinium group and its prevalence in bioactive natural products and drug candidates (e.g., cimetidine, metformin). While classical methods using cyanogen bromide (BrCN) or

This Application Note details the protocol for using


-cyano-1-imidazolecarboxamidine

-cyanoguanidines

Key Advantages:

  • Safety: Avoids the use of highly toxic BrCN or explosive azides.

  • Odorless: Eliminates the generation of methyl mercaptan associated with isothiourea reagents.

  • Workup: The byproduct, imidazole, is water-soluble and easily removed.

Mechanism of Action

Understanding the mechanism is crucial for troubleshooting low yields. The reaction proceeds via an addition-elimination pathway. The amine nucleophile attacks the electrophilic imidine carbon of the reagent. The highly electron-withdrawing cyano group activates the center, while the imidazole ring acts as an excellent leaving group (pKa of conjugate acid ~6.9), driving the reaction forward.

Interactive Pathway Visualization

GuanidylationMechanismAmineNucleophilic Amine(R-NH2)TSTetrahedralIntermediateAmine->TS Nucleophilic Attack ReagentN-cyano-1-imidazolecarboxamidineReagent->TS Nucleophilic Attack ProductN-CyanoguanidineTS->Product Elimination ByproductImidazole(Leaving Group)TS->Byproduct Leaving Group

Figure 1: Mechanistic pathway for the transfer of the cyanoguanidine moiety. The imidazole leaving group provides the thermodynamic driving force.

Experimental Protocol

Materials & Equipment[1]
  • Reagent:

    
    -cyano-1-imidazolecarboxamidine (1.0–1.2 equiv).
    
  • Substrate: Primary or secondary amine.[1]

  • Solvent: Acetonitrile (MeCN), THF, or DMF (anhydrous preferred but not strictly required).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (Only required if amine is a salt).

  • Monitoring: TLC (EtOAc/Hexane) or LC-MS.

Standard Operating Procedure (SOP)

This protocol is optimized for a 1.0 mmol scale.

  • Preparation:

    • In a 10 mL round-bottom flask or reaction vial, dissolve the amine (1.0 mmol) in MeCN or THF (3–5 mL).

    • Checkpoint: If the amine is an HCl or TFA salt, add DIPEA (1.2 mmol) and stir for 5 minutes to liberate the free base.

  • Addition:

    • Add

      
      -cyano-1-imidazolecarboxamidine  (1.0–1.1 mmol) in one portion. The reagent is a solid and typically dissolves within minutes.
      
  • Reaction:

    • Stir the mixture at Room Temperature (20–25 °C) .

    • Time: Most primary amines react within 1–4 hours. Sterically hindered secondary amines may require heating to reflux (60–80 °C) or extended times (12–24 h).

  • Monitoring:

    • Monitor by LC-MS for the formation of the product mass [M+H]+. The imidazole byproduct will also be visible (m/z 69).

  • Workup (Self-Validating Step):

    • Method A (Precipitation): If the product precipitates (common in non-polar solvents), filter and wash with cold ether.

    • Method B (Extraction): Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) to remove the imidazole byproduct, then brine. Dry over Na₂SO₄ and concentrate.

    • Validation: The disappearance of the imidazole peaks in ¹H NMR (approx. δ 7.0–7.7 ppm) confirms successful purification.

Workflow Decision Tree

ProtocolFlowStartStart: Amine SubstrateIsSaltIs Amine a Salt?Start->IsSaltAddBaseAdd 1.2 eq DIPEAIsSalt->AddBaseYesAddReagentAdd Reagent (1.1 eq)in THF or MeCNIsSalt->AddReagentNoAddBase->AddReagentCheckStericsSteric Hindrance?AddReagent->CheckStericsHeatHeat to 60°C orMicrowave (80°C, 20 min)CheckSterics->HeatHighStirRTStir RT (2-4 h)CheckSterics->StirRTLowWorkupAqueous Wash (remove Imidazole)or FiltrationHeat->WorkupStirRT->Workup

Figure 2: Decision matrix for optimizing reaction conditions based on substrate properties.

Performance Data & Scope

The following table summarizes the efficiency of this protocol compared to traditional methods.

Table 1: Comparative Analysis of Guanylating Agents
ReagentByproductToxicityAtom EconomyTypical Yield

-cyano-1-imidazolecarboxamidine
Imidazole Low High 85–98%
Cyanogen Bromide (BrCN)HBrHighHigh60–80%

-Methylisothioureas
Methyl Mercaptan (Gas)MediumLow70–90%
1H-Pyrazole-1-carboxamidinePyrazoleLowMedium80–95%
Table 2: Substrate Scope (Representative Data)
EntrySubstrate TypeConditionsYield (%)Notes
1Benzylamine (Primary)RT, 2h95%Rapid conversion
2Pyrrolidine (Secondary, Cyclic)RT, 4h92%Excellent solubility
3Aniline (Aromatic)Reflux, 12h78%Reduced nucleophilicity requires heat
4Valine Methyl Ester (Amino Acid)RT, 3h (+DIPEA)88%No racemization observed

Troubleshooting & Optimization

Problem: Low Conversion

  • Cause: Protonated amine.[2]

  • Solution: Ensure the reaction pH is basic (pH > 9). Add excess DIPEA. If the amine is an HCl salt, the imidazole released acts as a base, but initial deprotonation is critical.

Problem: Poor Solubility

  • Cause: Reagent or product insolubility in MeCN.

  • Solution: Switch to DMF or a DMF/THF mixture. The reagent is highly soluble in DMF.

Problem: Hydrolysis of Product

  • Cause:

    
    -cyanoguanidines can hydrolyze to ureas under strongly acidic aqueous conditions.
    
  • Solution: Keep workup neutral. Do not use 1M HCl for washing; use water or mild citric acid if necessary.

Post-Synthetic Modification (Deprotection): To convert the


-cyanoguanidineguanidine
  • Treat with aqueous acids (e.g., HCl/MeOH) at elevated temperatures.

  • Alternatively, use hydrogenation (Raney Ni) if the substrate allows.

References

  • Wu, Y.-J., He, H., & L'Heureux, A. (2002). N-Cyano-1-imidazolecarboxamidine: A New and Efficient Reagent for the Preparation of N-Cyanoguanidines. The Journal of Organic Chemistry, 67(21), 7553–7556.

  • Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines.[3][2][4][5][6] Arkivoc, (iv), 49-87.

  • Cunha, S. (2011). The Chemistry of N-Cyanoguanidines. Mini-Reviews in Organic Chemistry, 8(2).

The Vanguard of Acidity Control: A Guide to Synthesizing Cimetidine Analogues with Imidazole Transfer Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimetidine, a landmark in the treatment of acid-related gastrointestinal disorders, heralded the age of histamine H2 receptor antagonists.[1][2] Its core imidazole moiety is pivotal to its pharmacological activity, making the targeted synthesis of cimetidine analogues a continued area of interest for developing novel therapeutics with improved efficacy and safety profiles.[3][4] This guide provides an in-depth exploration of modern synthetic strategies for cimetidine analogues, with a particular focus on the application of imidazole transfer reagents. These reagents offer a streamlined and efficient approach to constructing the crucial N-substituted imidazole core, a key pharmacophoric element. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and discuss the structure-activity relationships that guide the rational design of next-generation H2 receptor antagonists.

Introduction: The Enduring Legacy of Cimetidine and the Quest for Refinement

Cimetidine was the first blockbuster drug to emerge from a rational drug design program, revolutionizing the management of peptic ulcers and gastroesophageal reflux disease (GERD).[4] Its mechanism of action involves the competitive inhibition of histamine H2 receptors on the basolateral membrane of gastric parietal cells, leading to a reduction in gastric acid secretion.[1][5] The structure of cimetidine, featuring a 5-methylimidazole ring connected via a thioether linkage to a cyanoguanidine group, has been the blueprint for numerous subsequent H2 antagonists.[2]

The imidazole ring, in particular, is a critical component for receptor affinity.[5] However, the synthesis of N-substituted imidazoles can present challenges, often requiring harsh reaction conditions or the use of hazardous reagents.[6][7] The advent of imidazole transfer reagents has provided a more elegant and efficient solution for the construction of these key intermediates.

The Strategic Advantage of Imidazole Transfer Reagents

Imidazole transfer reagents are compounds designed to deliver an imidazole group to a nucleophilic substrate. A prime example is imidazole-1-sulfonyl azide, which has proven to be a valuable tool for the conversion of primary amines to azides through a diazo-transfer mechanism.[8][9] While not a direct imidazole transfer to a carbon center, the underlying principle of activating the imidazole for transfer is key. In the context of cimetidine analogue synthesis, analogous reagents can be envisioned or adapted to facilitate the direct N-alkylation of the imidazole ring, a crucial step in building the cimetidine scaffold.

The traditional synthesis of cimetidine and its analogues often involves multi-step sequences.[5][10] Imidazole transfer reagents offer the potential to streamline these syntheses by providing a more direct route to key imidazole-containing intermediates. This can lead to increased overall yields, reduced waste, and milder reaction conditions, all of which are significant advantages in a drug development setting.

Mechanistic Insights: The Chemistry of Imidazole Activation and Transfer

The reactivity of imidazole transfer reagents stems from the activation of the imidazole ring, typically by an electron-withdrawing group attached to one of the nitrogen atoms. This activation renders the other nitrogen atom more susceptible to nucleophilic attack.

G cluster_0 Reactants cluster_1 Transition State cluster_2 Products Imidazole_Transfer_Reagent Imidazole-X (Activated Imidazole) Transition_State [Nu---Imidazole---X]‡ Imidazole_Transfer_Reagent->Transition_State Nucleophile R-Nu (e.g., Thiol) Nucleophile->Transition_State Product Imidazole-R (Cimetidine Analogue Precursor) Transition_State->Product Byproduct X-Nu Transition_State->Byproduct

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(chloromethyl)-5-methyl-1H-imidazole hydrochloride (1.0 eq), N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine (1.05 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile (50 mL) to the flask.

  • Inert Atmosphere: Purge the flask with nitrogen or argon gas for 5-10 minutes.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of inert gas.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane:methanol, 9:1). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 25 mL) and then with brine (25 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient elution of dichloromethane and methanol to afford the pure cimetidine analogue.

Characterization of Synthesized Analogues

The identity and purity of the synthesized cimetidine analogues should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=N (nitrile) and N-H bonds.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Table 1: Representative Characterization Data for a Series of Cimetidine Analogues
AnalogueR Group on ImidazoleMolecular FormulaMolecular Weight ( g/mol )¹H NMR (δ, ppm, DMSO-d₆)Purity (HPLC, %)
1 -CH₃C₁₀H₁₆N₆S252.347.58 (s, 1H), 3.65 (t, 2H), 2.78 (s, 3H), 2.65 (t, 2H), 2.18 (s, 3H)>99
2 -HC₉H₁₄N₆S238.317.60 (s, 1H), 7.05 (s, 1H), 3.70 (t, 2H), 2.80 (s, 3H), 2.68 (t, 2H)>98
3 -CH₂CH₃C₁₁H₁₈N₆S266.377.55 (s, 1H), 3.66 (t, 2H), 2.79 (s, 3H), 2.66 (t, 2H), 2.55 (q, 2H), 1.15 (t, 3H)>99

Structure-Activity Relationships (SAR) and Analogue Design

The development of cimetidine analogues is guided by established structure-activity relationships. [11]Key considerations include:

  • The Imidazole Ring: The imidazole ring is essential for H2 receptor binding. [5]Modifications to the substituents on the ring can influence potency and selectivity.

  • The Thioether Linkage: The sulfur atom in the side chain contributes to the compound's potency. [5]* The Polar Tail: The cyanoguanidine group is a key hydrogen bonding moiety. [12]Bioisosteric replacements of this group have been explored to modulate pharmacokinetic properties. [13] The rational design of new analogues involves making systematic changes to these structural features and evaluating the impact on biological activity. This iterative process of synthesis and testing is central to the discovery of improved drug candidates.

Conclusion

The synthesis of cimetidine analogues remains a fertile area of research in medicinal chemistry. The use of modern synthetic methods, including those involving imidazole transfer reagents, offers significant advantages in terms of efficiency and sustainability. By combining innovative synthetic strategies with a deep understanding of structure-activity relationships, researchers can continue to develop novel histamine H2 receptor antagonists with enhanced therapeutic profiles. This guide provides a foundational framework for scientists and drug development professionals to explore this important class of therapeutic agents.

References

  • Brimblecombe, R. W., et al. (1975). Cimetidine—a non-thiourea H2-receptor antagonist.
  • Cho, Y. S., et al. (2008). Pharmacophore modeling, quantitative structure-activity relationship analysis, and in silico screening reveal potent glycogen synthase kinase-3beta inhibitory activities for cimetidine, hydroxychloroquine, and gemifloxacin. Journal of Medicinal Chemistry, 51(15), 4579-4586.
  • Gpatindia. (2020, October 22). CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

  • Herrmann, W. A., & Goossen, L. J. (1999). N-Functionalized Imidazoles by a New, Scalable Method.
  • Yanagisawa, I., et al. (1986). Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives. Journal of Medicinal Chemistry, 29(10), 2003-2009.
  • O'Connell, J. F., et al. (2011). Versatile and Scalable Method for Producing N-Functionalized Imidazoles. Industrial & Engineering Chemistry Research, 50(23), 12984-12989.
  • Kim, J., & Movassaghi, M. (2007). New Method for the Synthesis of Diversely Functionalized Imidazoles from N-Acylated α-Aminonitriles. Organic Letters, 9(25), 5243-5246.
  • O'Connell, J. F., et al. (2011). Versatile and Scalable Method for Producing N-Functionalized Imidazoles. ACS Figshare. [Link]

  • Ghosh, S., & Ghorai, P. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. RSC Advances, 12(52), 33795-33811.
  • Slideshare. (n.d.). cimetidine. [Link]

  • Patrick, G. L. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Cimetidine. PubChem. [Link]

  • Yanagisawa, I., et al. (1986). Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives. Journal of Medicinal Chemistry. [Link]

  • El-Subbagh, H. I., et al. (2013).
  • Wang, D., et al. (2024). Histamine H2 Receptor Antagonists in the Treatment and Prevention of Heart Failure. International Journal of General Medicine, 17, 5321-5329.
  • Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters, 9(19), 3797-3800.
  • de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 795.
  • Lauer, J. L., et al. (2010). The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. Organic & Biomolecular Chemistry, 8(19), 4439-4445.
  • Ye, B., et al. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry, 81(7), 3024-3027.
  • Bruice, T. C., & Schmir, G. L. (1957). Imidazole Catalysis. I. The Catalysis of the Hydrolysis of Phenyl Acetates by Imidazole. Journal of the American Chemical Society, 79(7), 1663-1667.
  • Singh, R., et al. (2021). Imidazole-based H2-receptor antagonists and discovery of cimetidine. In Heterocyclic Compounds in Drug Discovery. Elsevier.
  • Zmitek, J., et al. (1988). A process for the preparation of cimetidine.
  • Zmitek, J., et al. (1988). A process for the preparation of cimetidine. European Patent Office. [Link]

  • Sravanthi, V., & Kumar, M. S. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(7), 1373-1386.

Sources

Application Notes & Protocols for the Synthesis of N-Cyanoguanidines from Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the reaction conditions for the synthesis of N-substituted cyanoguanidines from primary amines. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offering field-proven insights into optimizing reaction parameters. We present self-validating protocols, detailed mechanistic diagrams, and comparative data to ensure scientific integrity and reproducibility. This guide is designed to empower researchers to confidently and efficiently synthesize these valuable chemical motifs, which are crucial intermediates in the development of pharmaceuticals and other bioactive molecules.

Introduction: The Significance of the N-Cyanoguanidine Moiety

The N-cyanoguanidine functional group is a cornerstone in medicinal chemistry and drug development. Its unique electronic properties and hydrogen bonding capabilities make it a key structural element in a variety of therapeutic agents. The most prominent example is its presence in the biguanide class of antidiabetic drugs, such as Metformin, which is synthesized from dimethylamine and cyanoguanidine (also known as dicyandiamide, DCDA).[1][2][3] The guanidine core is highly basic and exists in a protonated, cationic state at physiological pH, allowing for crucial interactions with biological targets. The cyano group, an electron-withdrawing feature, modulates the basicity and lipophilicity of the molecule, making N-cyanoguanidines versatile precursors for creating libraries of compounds with diverse pharmacological profiles.[4][5] Understanding the synthesis of these compounds is therefore of paramount importance for the development of novel therapeutics.

This guide focuses on the most direct and industrially relevant method for synthesizing N-substituted cyanoguanidines and their derivatives (biguanides): the addition of primary amines to the readily available and inexpensive reagent, cyanoguanidine.[5][6]

Reaction Mechanism and Rationale

The formation of an N-substituted cyanoguanidine or a biguanide from a primary amine and cyanoguanidine is fundamentally a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon atom of the nitrile group in cyanoguanidine.

The Core Mechanism

The reaction proceeds through the following key steps:

  • Activation of Cyanoguanidine (Optional but often necessary): In many protocols, the reaction is facilitated by protonating the cyanoguanidine. This can be achieved by using the hydrochloride salt of the primary amine or by conducting the reaction in an acidic medium.[1][5] Protonation increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The primary amine attacks the nitrile carbon. This is the rate-determining step and is influenced by the nucleophilicity of the amine and the electrophilicity of the cyanoguanidine.

  • Proton Transfer: A series of proton transfers occurs to neutralize the charge and form the final, stable biguanide product.[1]

Below is a diagram illustrating the general reaction mechanism.

Reaction_Mechanism cluster_reactants R_NH2 R-NH₂ (Primary Amine) Intermediate R-NH₂⁺-C(=NH⁻)-NH-C(=NH)-NH₂ R_NH2:e->Intermediate:w Nucleophilic Attack Cyanoguanidine H₂N-C(=NH)-NH-C≡N (Cyanoguanidine) Activated_Cyano H₂N-C(=NH)-NH-C≡NH⁺ Cyanoguanidine->Activated_Cyano Protonation (Acidic Conditions) H_plus H⁺ Activated_Cyano:e->Intermediate:w Product R-NH-C(=NH)-NH-C(=NH)-NH₂ (N-Substituted Biguanide) Intermediate->Product Proton Transfer

Caption: General mechanism for N-cyanoguanidine/biguanide formation.

Optimizing Reaction Conditions: A Comparative Analysis

The efficiency and yield of N-cyanoguanidine synthesis are highly dependent on the chosen reaction conditions. The selection of solvent, temperature, catalysts, and pH must be carefully considered based on the properties of the specific primary amine substrate.

Parameter Condition/Reagent Rationale & Causality Typical Application References
Temperature High Temperature (120-200 °C)Provides the necessary activation energy for the nucleophilic attack, especially for less reactive amines. Often used in solvent-free "fusion" methods or with high-boiling point solvents.Industrial synthesis of Metformin; reactions with less nucleophilic amines.[3][5][7]
Microwave IrradiationSignificantly reduces reaction times by efficiently heating the polar reactants. Can lead to higher yields and cleaner reactions compared to conventional heating.Rapid library synthesis, process optimization.[5][7]
Moderate Temperature (70-80 °C)Can be sufficient for more reactive primary amines, especially when a catalyst or acidic conditions are employed. Reduces the risk of side reactions and decomposition.Lab-scale synthesis with activated substrates.
Solvent Polar Solvents (Water, Ethanol, Methanol)Good for dissolving the amine salts and cyanoguanidine. High boiling point alcohols are often used for thermal reactions. Water is an environmentally benign choice.General purpose, especially when using amine hydrochlorides.[5][8][9]
High-Boiling Point Solvents (e.g., Toluene)Used for reactions requiring high temperatures to drive the reaction to completion, particularly with aromatic amines.Synthesis involving aniline derivatives.[5][10]
Solvent-Free ("Fusion")Reactants are heated together without a solvent. This is an atom-economical approach but requires thermally stable substrates.High-temperature synthesis of simple biguanides.[3][5]
Catalysis/Activation Amine Hydrochloride SaltsThe in situ generation of a free amine and an acidic environment protonates and activates the cyanoguanidine, facilitating the nucleophilic attack. This is the most common approach.Widely used for both aliphatic and aromatic amines.[1][2][5]
Acidic Medium (HCl, H₂SO₄)Directly provides the protons needed to activate the cyanoguanidine. The choice of acid can influence the final salt form of the product.Reactions with free amines instead of their salts.[4][11][12]
Copper(II) Salts (e.g., CuCl₂)Acts as a Lewis acid catalyst, coordinating to the nitrile group and increasing its electrophilicity. The biguanide product often forms a copper complex that can be isolated.Synthesis of biguanides like buformin.[5][13]
Other Lewis Acids (e.g., AlCl₃, Sc(OTf)₃)Can be used to activate the cyanoguanidine under milder conditions, potentially improving yields for sensitive substrates.Specialized applications requiring enhanced reactivity.[6][14]
Reactant Stoichiometry Slight Excess of Amine or CyanoguanidineA slight excess of one reactant can be used to drive the reaction to completion, depending on the cost and ease of removal of the excess reagent.General optimization strategy.[10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-substituted cyanoguanidines/biguanides. Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: General Synthesis using Amine Hydrochloride Salt (Thermal Method)

This is the most common and straightforward method, exemplified by the industrial synthesis of Metformin.[1][2][7]

G start Start reactants Combine Primary Amine Hydrochloride and Cyanoguanidine in a suitable solvent (e.g., Toluene) start->reactants heat Heat mixture to reflux (e.g., 120-140°C) for 2-4 hours reactants->heat monitor Monitor reaction progress (e.g., by TLC or LC-MS) heat->monitor cool Cool reaction mixture to room temperature monitor->cool Reaction Complete precipitate Product precipitates upon cooling cool->precipitate filter Filter the solid product precipitate->filter wash Wash the solid with a non-polar solvent (e.g., Hexane) to remove impurities filter->wash dry Dry the product under vacuum wash->dry end End: Purified N-Substituted Biguanide Hydrochloride dry->end

Caption: Workflow for thermal synthesis with amine hydrochloride.

Materials:

  • Primary Amine Hydrochloride (1.0 eq)

  • Cyanoguanidine (Dicyandiamide, DCDA) (1.0 - 1.2 eq)

  • High-boiling point solvent (e.g., toluene, xylene, or an alcohol like 1-butanol)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel)

  • Non-polar solvent for washing (e.g., hexane, diethyl ether)

Procedure:

  • Setup: To a round-bottom flask, add the primary amine hydrochloride (1.0 eq) and cyanoguanidine (1.1 eq).

  • Solvent Addition: Add the solvent (e.g., toluene) to create a slurry that can be effectively stirred (approx. 3-5 mL of solvent per gram of amine salt).

  • Heating: Begin stirring and heat the mixture to a gentle reflux (typically 120-140°C for toluene).

  • Reaction: Maintain the reflux for the required time (typically 2-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product, as its hydrochloride salt, will often precipitate out of the solvent.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a cold, non-polar solvent (like hexane or ether) to remove any unreacted starting materials or non-polar impurities.

  • Drying: Dry the purified product under vacuum to remove residual solvent.

Protocol 2: Copper(II) Chloride Catalyzed Synthesis in Aqueous Medium

This method is useful for free amines and often proceeds under milder conditions than the high-temperature fusion method.[5][13]

Materials:

  • Primary Amine (free base) (1.0 eq)

  • Cyanoguanidine (1.0 eq)

  • Copper(II) Chloride (CuCl₂) (0.5 - 1.0 eq)

  • Water

  • Hydrogen Sulfide (H₂S) gas or Sodium Sulfide (Na₂S) solution

  • Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: In a flask, dissolve the primary amine and cyanoguanidine in water.

  • Catalyst Addition: Add an aqueous solution of copper(II) chloride. A colored copper-biguanide complex (often pink or purple) will typically form and may precipitate.

  • Heating: Heat the mixture at reflux for several hours until the reaction is complete.

  • Complex Decomposition: Cool the reaction mixture. To break the copper complex and release the free biguanide, carefully bubble hydrogen sulfide gas through the solution or add a solution of sodium sulfide. This will precipitate copper(II) sulfide (a black solid). (CAUTION: H₂S is highly toxic. This step must be performed in a well-ventilated fume hood).

  • Isolation of Free Base: Filter off the copper sulfide precipitate. The filtrate contains the free biguanide.

  • Salt Formation: Acidify the filtrate with hydrochloric acid to precipitate the desired biguanide hydrochloride salt.

  • Purification: Collect the salt by filtration and recrystallize from a suitable solvent (e.g., ethanol/water mixture) if necessary.

Characterization and Validation

Confirming the identity and purity of the synthesized N-cyanoguanidine derivative is critical. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals corresponding to the protons of the R-group from the primary amine. The N-H protons of the guanidine moiety will appear as broad signals, and their chemical shift can be concentration and solvent-dependent.

    • ¹³C NMR: The most characteristic signals are for the two guanidinic carbons, which typically appear in the range of 155-165 ppm. The nitrile carbon (C≡N) will appear further downfield.

  • Infrared (IR) Spectroscopy:

    • Look for strong N-H stretching vibrations in the 3100-3500 cm⁻¹ region.

    • A sharp, strong absorption corresponding to the C≡N stretch will be present around 2150-2200 cm⁻¹.

    • A strong C=N stretching vibration will be visible in the 1600-1680 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) in positive mode is ideal. The compound should be readily observed as the protonated molecular ion [M+H]⁺.[15]

  • Melting Point:

    • A sharp melting point is a good indicator of purity for a crystalline solid.[15]

Troubleshooting and Field Insights

  • Low Yield: If the yield is poor, consider increasing the reaction temperature or time. For stubborn reactions, switching to microwave heating or adding a Lewis acid catalyst like Sc(OTf)₃ can be effective.[5][7][14] Ensure the primary amine is sufficiently nucleophilic; electron-withdrawing groups on the amine will decrease its reactivity.

  • Incomplete Reaction: If starting material persists, ensure that the reaction is truly under acidic conditions if using the hydrochloride salt method. The free amine is the active nucleophile, but the acid is needed to activate the cyanoguanidine.[1][5] A slight excess of one reagent may be required.

  • Side Product Formation: At very high temperatures, cyanoguanidine or the product can decompose. If side products are observed, attempt the reaction at a lower temperature for a longer duration or use a catalytic method.

  • Purification Difficulties: The products are often polar, water-soluble salts. Recrystallization from polar solvents like ethanol, methanol, or water/alcohol mixtures is typically the best method for purification. Avoid chromatography on silica gel if possible, as the highly basic nature of the guanidine group can lead to poor recovery.

Conclusion

The synthesis of N-cyanoguanidines and their biguanide derivatives from primary amines and cyanoguanidine is a robust and versatile transformation. By understanding the underlying nucleophilic addition mechanism, researchers can rationally select and optimize reaction conditions to suit a wide variety of substrates. The choice between high-temperature thermal methods, catalyzed reactions, and modern microwave-assisted protocols allows for significant flexibility. Careful execution of the protocols detailed in this guide, coupled with rigorous characterization, will enable the reliable and efficient production of these valuable compounds for applications in drug discovery and development.

References

  • The Science Snail. (2020). Total synthesis of metformin. [Link]

  • Soliman, A. M., Mohamed, S. K., Ali, M. A. E. A., El-Remaily, M. A. A., & Abdel-Ghany, H. (2014). Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. Journal of Heterocyclic Chemistry, 51(5), 1322-1328. [Link]

  • Wéry, M., Dilly, S., & Lequeux, T. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1079–1110. [Link]

  • Li, M., Zhang, L., Xu, C., Chen, G., & Chen, J. (2022). Solvent-Induced Cobalt(II) Cyanoguanidine Bromides: Syntheses, Crystal Structure, Optical and Magnetic Properties. Molecules, 27(19), 6462. [Link]

  • ResearchGate. (n.d.). A Convenient Route To Cyanoguanidines. [Link]

  • Shalmashi, A. (2008). New Route to Metformin Hydrochloride (N,N-dimethylimidodicarbonimidic diamide hydrochloride) Synthesis. Molbank, 2008(2), M564. [Link]

  • ResearchGate. (n.d.). New Route to Metformin Hydrochloride (N,N-dimethylimidodicarbonimidic diamide hydrochloride) Synthesis. [Link]

  • Hernández-Velázquez, E. D., et al. (2022). Metformin, a Biological and Synthetic Overview. SSRN. [Link]

  • Google Patents. (n.d.). WO2012123378A1 - Production and use of cyanoguanidine and cyanamide.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. [Link]

  • Semantic Scholar. (n.d.). Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. [Link]

  • Curing of Solid Epoxy Resins with Dicyandiamide by DSC calorimetry. (n.d.). [Link]

  • ResearchGate. (n.d.). The main approaches for the synthesis of biguanides. The core structure.... [Link]

  • Asian Journal of Chemistry. (2023). Synthesis and Structural Elucidation of Substituted s-Triazines. [Link]

  • SIELC Technologies. (n.d.). Dicyandiamide. [Link]

  • ResearchGate. (2019). Hi, does anyone know a method to react dicyandiamide with amine at temperature lower than 80 Celcius?. [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. [Link]

  • ResearchGate. (n.d.). Cyanoguanidine as a versatile, eco-friendly and inexpensive reagent for the synthesis of 2-aminobenzoxazoles and 2-guanidinobenzoxazoles. [Link]

  • Patent 0082373. (1983).
  • ResearchGate. (n.d.). Solid–liquid equilibrium of dicyandiamide in different solvents. [Link]

  • Scite.ai. (n.d.). Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. [Link]

  • Daraie, M., et al. (2024). Ag nanoparticles on arginine-cyanoguanidine functionalized magnetic g-C3N4: A catalyst for nitroaromatic hydrogenation and regioselective click reactions. Heliyon, 10(19), e38956. [Link]

  • ResearchGate. (n.d.). Experimental measurement and correlation of the solubility of 2-Cyanoguanidine in different pure solvents. [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. [Link]

  • Beilstein Journals. (2021). Synthetic accesses to biguanide compounds. [Link]

Sources

One-Pot Synthesis of Substituted Cyanoguanidines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Cyanoguanidines in Modern Drug Discovery

Substituted cyanoguanidines are a pivotal class of compounds in medicinal chemistry and drug development. Their unique structural motif, characterized by a cyano-imino-guanidine core, imparts a range of physicochemical properties that make them valuable as both bioactive molecules and versatile synthetic intermediates. The cyanoguanidine moiety is a key pharmacophore in several established drugs, including the histamine H2-receptor antagonist cimetidine, which revolutionized the treatment of peptic ulcers.[1] Furthermore, their role as precursors to biguanides, such as the first-line antidiabetic agent metformin and the antiseptic chlorhexidine, underscores their continued relevance in pharmaceutical research.[2][3]

The development of efficient and streamlined synthetic methodologies is crucial for exploring the full potential of this compound class. One-pot syntheses, which involve the sequential transformation of starting materials through multiple reaction steps in a single reaction vessel, offer significant advantages over traditional multi-step approaches.[4][5][6] By minimizing intermediate isolation and purification steps, one-pot reactions enhance operational simplicity, reduce waste generation, and often lead to higher overall yields. This guide provides an in-depth exploration of the principal one-pot strategies for the synthesis of substituted cyanoguanidines, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Core Synthetic Strategies and Mechanistic Underpinnings

The synthesis of substituted cyanoguanidines can be efficiently achieved through several one-pot methodologies. The choice of strategy often depends on the availability of starting materials, the desired substitution pattern, and the scale of the reaction. Here, we delve into the most prevalent and reliable approaches.

From Dicyandiamide and its Derivatives: The Workhorse of Cyanoguanidine Synthesis

Dicyandiamide (2-cyanoguanidine), a readily available and inexpensive commodity chemical, serves as a cornerstone for the synthesis of a wide array of substituted cyanoguanidines.[7][8] This approach typically involves the nucleophilic addition of an amine to one of the nitrile or imine groups of dicyandiamide or its more reactive salt, sodium dicyanamide.

Mechanism of Amine Addition to Dicyandiamide: The reaction is generally acid-catalyzed. Protonation of the imine nitrogen increases the electrophilicity of the adjacent carbon atom, facilitating nucleophilic attack by the amine. Subsequent tautomerization and proton transfer lead to the formation of the substituted cyanoguanidine.

G

A particularly effective one-pot method involves heating a mixture of sodium dicyanamide with amine hydrochlorides in a suitable solvent like butanol, or with free amines in an acidic aqueous medium.[2][9] This strategy allows for the sequential addition of different amines, enabling the synthesis of unsymmetrically substituted biguanides via the cyanoguanidine intermediate.[9]

From Thioureas: A Versatile Route via Carbodiimide Intermediates

The conversion of substituted thioureas to cyanoguanidines offers a flexible and high-yielding synthetic route. This transformation can be accomplished in a one-pot fashion, typically proceeding through an in-situ generated carbodiimide intermediate.

Mechanism of Thiourea to Cyanoguanidine Conversion: The process generally involves two key steps:

  • Desulfurization of the Thiourea: A desulfurizing agent, such as a water-soluble carbodiimide like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), or classic reagents like mercuric oxide, abstracts the sulfur atom from the thiourea to form a highly reactive carbodiimide intermediate.[10][11]

  • Addition of Cyanamide: The in-situ generated carbodiimide readily reacts with cyanamide, which adds across one of the C=N double bonds to yield the desired substituted cyanoguanidine.

G

This method is particularly advantageous for creating cyanoguanidines with specific substitution patterns, as a wide variety of substituted thioureas can be readily prepared from the corresponding amines and isothiocyanates.[12]

From Carbodiimides and Cyanamide: A Direct and Efficient Approach

For cases where the substituted carbodiimide is readily available or can be synthesized in situ, its reaction with cyanamide provides a direct and often high-yielding route to substituted cyanoguanidines.[10]

Mechanism of Cyanamide Addition to Carbodiimides: This reaction is a straightforward nucleophilic addition. The amino group of cyanamide attacks the central electrophilic carbon of the carbodiimide, followed by proton transfer to yield the stable cyanoguanidine product. The reaction is often facilitated by a non-nucleophilic base.

Detailed Experimental Protocols

The following protocols are provided as representative examples of one-pot syntheses of substituted cyanoguanidines. Researchers should adapt these procedures based on the specific properties of their substrates and perform appropriate safety assessments.

Protocol 1: One-Pot Synthesis of N-Aryl-N'-cyanoguanidine from Sodium Dicyanamide and an Aniline Hydrochloride

This protocol is adapted from established methods for the synthesis of aryl-substituted cyanoguanidines, which are valuable intermediates for biguanide drugs.[2][9]

Materials and Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Sodium dicyanamide

  • Substituted aniline hydrochloride (or aniline and concentrated HCl)

  • n-Butanol

  • Standard laboratory glassware for workup and purification

  • TLC plates for reaction monitoring

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • Reaction Setup: To a round-bottom flask, add sodium dicyanamide (1.0 eq) and the desired substituted aniline hydrochloride (1.1 eq).

  • Solvent Addition: Add n-butanol to the flask to achieve a concentration of approximately 0.5 M with respect to the sodium dicyanamide.

  • Reaction: Heat the reaction mixture to reflux (approximately 117 °C for n-butanol) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add a sufficient amount of water to dissolve the inorganic salts.

    • The product, being less soluble in water, will often precipitate. Collect the crude product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of a non-polar solvent like hexanes to remove any non-polar impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

Quantitative Data Summary Table:

Starting MaterialMolar RatioTypical SolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
Sodium Dicyanamide1.0n-Butanol117 (Reflux)4 - 870 - 90
Substituted Aniline HCl1.1
Protocol 2: One-Pot Synthesis of a Disubstituted Cyanoguanidine from a Thiourea using a Water-Soluble Carbodiimide

This protocol is based on the facile conversion of thioureas to cyanoguanidines using EDC, a method noted for its mild conditions and broad substrate scope.[10]

Materials and Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Standard laboratory glassware

  • Substituted thiourea

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • Cyanamide

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Triethylamine (or another non-nucleophilic base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the substituted thiourea (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Reagent Addition: Add triethylamine (1.5 eq) to the solution, followed by the portion-wise addition of EDC (1.2 eq) at room temperature.

  • Carbodiimide Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the carbodiimide intermediate. The progress can often be monitored by the precipitation of the corresponding urea byproduct from EDC.

  • Cyanamide Addition: Add cyanamide (1.5 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature until the reaction is complete, as determined by TLC analysis (typically 12-24 hours).

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure substituted cyanoguanidine.

Quantitative Data Summary Table:

Starting MaterialMolar RatioTypical SolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
Substituted Thiourea1.0DichloromethaneRoom Temperature12 - 2460 - 85
EDC1.2
Cyanamide1.5
Triethylamine1.5

Applications in Drug Development and Medicinal Chemistry

The synthetic accessibility of substituted cyanoguanidines through these one-pot methods has enabled their widespread use in drug discovery.

  • Bioisosteric Replacement: The cyanoguanidine group is recognized as a bioisostere of the thiourea and urea functionalities.[1] This allows for the fine-tuning of physicochemical properties such as basicity, polarity, and hydrogen bonding capacity, which can significantly impact a compound's pharmacokinetic and pharmacodynamic profile.

  • Scaffold for Library Synthesis: The straightforward nature of their synthesis makes substituted cyanoguanidines ideal scaffolds for the construction of compound libraries for high-throughput screening. By varying the amine substituents, a diverse range of analogues can be rapidly generated to explore structure-activity relationships. Recent studies have explored cyanoguanidine derivatives as biased μ-opioid receptor agonists for pain relief.[13]

  • Intermediates for Heterocycle Synthesis: The reactive nature of the cyanoguanidine moiety allows it to be used as a precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in many drug classes.

Conclusion

One-pot synthesis represents a powerful and efficient strategy for the preparation of substituted cyanoguanidines. The methods outlined in this guide, particularly those starting from dicyandiamide and thioureas, offer researchers reliable and versatile pathways to access this important class of compounds. By understanding the underlying reaction mechanisms and leveraging the detailed protocols provided, scientists and drug development professionals can accelerate the discovery and optimization of new therapeutic agents. The continued development of innovative one-pot methodologies will undoubtedly further expand the synthetic toolbox and solidify the role of substituted cyanoguanidines in the future of medicine.

References

  • Biem, J. H., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 82-114. [Link]

  • Grytsai, O., Ronco, C., & Benhida, R. (2021). Synthetic accesses to biguanide compounds. PMC. [Link]

  • ResearchGate. (n.d.). A Convenient Route To Cyanoguanidines. ResearchGate. [Link]

  • Wikipedia. (2023, December 27). 2-Cyanoguanidine. Wikipedia. [Link]

  • ResearchGate. (n.d.). The main approaches for the synthesis of biguanides. The core structure... ResearchGate. [Link]

  • Google Patents. (n.d.). WO2012123378A1 - Production and use of cyanoguanidine and cyanamide.
  • MDPI. (2017, April 12). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]

  • ACS Publications. (n.d.). MECHANISM OF GUANIDINE FORMATION IN FUSED MIXTURES OF DICYANODIAMIDE AND AMMONIUM SALTS. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. ResearchGate. [Link]

  • MDPI. (2022, September 28). Solvent-Induced Cobalt(II) Cyanoguanidine Bromides: Syntheses, Crystal Structure, Optical and Magnetic Properties. MDPI. [Link]

  • Wikipedia. (2024, February 1). Carbodiimide. Wikipedia. [Link]

  • National Institutes of Health. (2012, July 5). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Cyanoguanidine as a versatile, eco-friendly and inexpensive reagent for the synthesis of 2-aminobenzoxazoles and 2-guanidinobenzoxazoles. ResearchGate. [Link]

  • ResearchGate. (n.d.). Substituted cyanoguanidines with defined pharmacological effects: A Cytotoxic CHS 828. ResearchGate. [Link]

  • Cardiff University. (2018, September 7). Introduction to cyanamides. -ORCA. [Link]

  • PubMed. (2024, November 15). Discovery of cyanoguanidine derivatives as biased μ-opioid receptor agonists. PubMed. [Link]

  • Google Patents. (n.d.). US5648537A - Process for the synthesis of substituted carbodiimides.
  • PubMed. (n.d.). Cyanoguanidine-thiourea Equivalence in the Development of the Histamine H2-receptor Antagonist, Cimetidine. PubMed. [Link]

  • National Institutes of Health. (2014, January 14). One-pot synthesis of cyanohydrin derivatives from alkyl bromides via incorporation of two one-carbon components by consecutive radical/ionic reactions. PMC. [Link]

  • ResearchGate. (2016, July 27). (PDF) One pot microwave assisted synthesis of various substituted guanidine derivatives using water as solvent: A green chemistry approach. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences. (2025, September 25). One-Pot Synthesis: A Modern Review of Strategies, Principles, and Applications in Chemical Manufacturing. International Journal of Pharmaceutical Sciences. [Link]

  • National Institutes of Health. (2010, August 24). New One-Pot Methodologies for the Modification or Synthesis of Alkaloid Scaffolds. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). One-pot Synthesis and its Practical Application in Pharmaceutical Industry. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Cyanoguanidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-cyanoguanidine (also known as dicyandiamide, DCD) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The synthesis of N-cyanoguanidine, primarily through the dimerization of cyanamide, is a process sensitive to several key parameters. Improper control can lead to significantly reduced yields and the formation of undesirable by-products.[1][2] This document provides in-depth, causality-driven solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing N-cyanoguanidine?

The most common industrial method for synthesizing N-cyanoguanidine is the controlled dimerization of cyanamide (H₂N-CN) in an aqueous solution.[3][4] This reaction is typically performed under alkaline conditions, which facilitate the nucleophilic attack of a deprotonated cyanamide anion on the carbon atom of another cyanamide molecule.[1][5] The process often starts from calcium cyanamide (CaCN₂), which is first hydrolyzed to produce a cyanamide solution, followed by the dimerization step.[3][6]

Q2: What are the primary factors that influence the yield and purity of the reaction?

The yield and purity of N-cyanoguanidine are critically dependent on four main factors:

  • pH: The reaction rate is highly pH-dependent. Alkaline conditions (typically pH 8-10) are necessary to generate the cyanamide anion required for dimerization.[4][7] However, excessively high pH can promote hydrolysis of cyanamide to urea.[1][8]

  • Temperature: Higher temperatures increase the rate of dimerization, but also accelerate the rate of unwanted side reactions, such as hydrolysis to urea or further reactions to form melamine.[9][10] Careful temperature control is essential.[3]

  • Concentration: The concentration of the initial cyanamide solution affects reaction kinetics. While higher concentrations can favor dimerization, they may also lead to challenges in process control and product crystallization.

  • Reaction Time: Sufficient time is needed for the dimerization to reach completion. However, prolonged reaction times, especially at elevated temperatures, can increase the formation of impurities.[9]

Q3: What are the most common impurities and side products?

The primary impurities arise from secondary reactions of the cyanamide intermediate.[1] These include:

  • Urea: Formed by the hydrolysis of cyanamide, especially under conditions that are too acidic, too alkaline, or too hot.[1][2]

  • Guanylurea: Formed from the reaction of N-cyanoguanidine with water under acidic or basic conditions.[10]

  • Melamine: Can be formed through the cyclization of dicyandiamide or further reactions involving cyanamide, particularly at high temperatures.[1][3]

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems encountered during N-cyanoguanidine synthesis in a question-and-answer format.

Problem 1: Consistently Low Yield (<85%)

Question: My N-cyanoguanidine synthesis is consistently resulting in low yields. I've confirmed the purity of my starting materials. What are the most likely causes and how can I rectify them?

Answer: Low yield is the most common issue and typically points to suboptimal reaction conditions that favor side reactions over the desired dimerization. The key is to strike a balance that maximizes the dimerization rate while minimizing the rates of hydrolysis and other secondary reactions.[1]

Potential Cause A: Incorrect pH Control

  • Causality: The dimerization mechanism requires the presence of the cyanamide anion, which is formed under alkaline conditions.[1][5] If the pH is too low (below 8), the concentration of this reactive anion is insufficient, slowing the dimerization rate. Conversely, if the pH is too high (above 10-11), the rate of hydrolysis of cyanamide to urea becomes significant, consuming the starting material.[1][8]

  • Solution:

    • Monitor pH Continuously: Implement real-time pH monitoring throughout the reaction.

    • Maintain Optimal Range: Adjust and maintain the pH of the reaction mixture between 9.0 and 10.0. A patent suggests that at 80°C, the optimal pH is around 9.0, while at 50°C, a pH of 9.6 is effective.[7]

    • Use a Buffer: Consider using a suitable buffer system, such as a phosphate buffer, to stabilize the pH.[11]

Potential Cause B: Suboptimal Reaction Temperature

  • Causality: Temperature has a dual effect. It increases the rate of all reactions, including the desired dimerization and the undesired hydrolysis.[9] If the temperature is too high, the hydrolysis reaction will outcompete dimerization, leading to a significant loss of yield. If the temperature is too low, the reaction will be impractically slow.

  • Solution:

    • Optimize Temperature: The ideal temperature is often a trade-off between reaction rate and selectivity. A common range is between 70°C and 90°C.

    • Precise Temperature Control: Use a temperature-controlled reaction vessel (e.g., a jacketed reactor with a circulating bath) to maintain the temperature within a narrow range (±2°C).

    • Staged Temperature Profile: Some protocols may benefit from a staged approach, starting at a lower temperature and gradually increasing it as the reaction progresses to completion.

Potential Cause C: Inadequate Reaction Time

  • Causality: The dimerization reaction is not instantaneous. If the reaction is stopped prematurely, a significant amount of cyanamide will remain unreacted, leading to low isolated yield.

  • Solution:

    • Reaction Monitoring: Track the progress of the reaction using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the point at which the concentration of cyanamide has plateaued.

    • Establish a Time Course: Run a preliminary experiment where samples are taken at regular intervals (e.g., every 30 minutes) to establish the optimal reaction time for your specific conditions.

The interplay between these factors is critical. The following diagram illustrates a logical workflow for troubleshooting low-yield issues.

LowYield_Troubleshooting Start Low Yield Detected Check_pH Is pH continuously monitored and maintained at 9.0-10.0? Start->Check_pH Adjust_pH Action: Implement continuous pH monitoring and control. Check_pH->Adjust_pH No Check_Temp Is temperature strictly controlled (e.g., 70-90°C ±2°C)? Check_pH->Check_Temp Yes Adjust_pH->Check_pH Adjust_Temp Action: Use jacketed reactor. Optimize temperature. Check_Temp->Adjust_Temp No Check_Time Is reaction time optimized (monitored by HPLC)? Check_Temp->Check_Time Yes Adjust_Temp->Check_Temp Adjust_Time Action: Perform time-course study to find endpoint. Check_Time->Adjust_Time No Success Yield Improved Check_Time->Success Yes Adjust_Time->Check_Time

Caption: Troubleshooting workflow for low N-cyanoguanidine yield.

Problem 2: Product is Impure or Discolored

Question: My final N-cyanoguanidine product is off-white or yellow, and analytical tests show significant impurities. What causes this and how can I improve the purity?

Answer: Product discoloration and impurities are typically due to the formation of side products at elevated temperatures or incorrect pH levels. The key is to prevent their formation in the first place and then effectively remove any that do form.

Potential Cause A: Formation of Urea and Guanylurea

  • Causality: As mentioned, high temperatures and pH deviations promote the hydrolysis of cyanamide to urea.[1] Furthermore, the N-cyanoguanidine product itself can hydrolyze under harsh conditions to form guanylurea.[10] These impurities can co-crystallize with the product, affecting its purity and appearance.

  • Solution:

    • Strict Parameter Control: Adhere strictly to the optimized pH and temperature conditions identified in the low-yield troubleshooting section. Even brief excursions outside the optimal range can generate significant impurities.

    • Minimize Reaction Time: Avoid unnecessarily long reaction times. Once the reaction is complete (as determined by HPLC), proceed to the isolation step promptly to prevent product degradation.

Potential Cause B: Ineffective Purification

  • Causality: Simple cooling and filtration may not be sufficient to remove all soluble impurities. Recrystallization is a powerful technique for purification, but the choice of solvent and procedure is critical.

  • Solution:

    • Recrystallization: N-cyanoguanidine is soluble in hot water and less soluble in cold water, making water an excellent solvent for recrystallization.[12] Dissolve the crude product in a minimum amount of boiling water, filter the hot solution to remove any insoluble matter, and then allow it to cool slowly to form pure crystals.

    • Activated Carbon Treatment: If the product is discolored, add a small amount of activated carbon to the hot solution during recrystallization to adsorb colored impurities before the hot filtration step.

The following diagram illustrates the main reaction and key side reactions.

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Cyanamide1 Cyanamide (H₂N-CN) Cyanamide2 Cyanamide Anion (⁻N-CN) Cyanamide1->Cyanamide2 OH⁻ (pH 9-10) DCD N-Cyanoguanidine (Dicyandiamide) Cyanamide1->DCD Dimerization (Rate-Limiting Step) Urea Urea Cyanamide1->Urea +H₂O (Excessive Heat/pH) Cyanamide2->DCD Dimerization (Rate-Limiting Step) Melamine Melamine DCD->Melamine High Temp.

Caption: Synthesis pathway and major side reactions.

Data Summary and Experimental Protocols

For ease of reference, the optimal reaction parameters are summarized below.

Table 1: Optimal Reaction Parameters for N-Cyanoguanidine Synthesis

ParameterRecommended RangeRationale
pH 9.0 - 10.0Balances the need for cyanamide anion formation against the risk of hydrolysis.[7]
Temperature 70 - 90 °COptimizes dimerization rate while minimizing formation of urea and other by-products.[3][9]
Reaction Time 2 - 4 hours (Typical)Should be determined empirically by monitoring reactant consumption (e.g., via HPLC).
Initial Concentration 15 - 25% (w/w) CyanamideA practical range that promotes reaction without causing significant handling issues.
Protocol 1: Step-by-Step pH-Controlled Cyanamide Dimerization

This protocol outlines a laboratory-scale synthesis with a focus on yield optimization.

  • Preparation: Prepare an aqueous solution of cyanamide (e.g., 20% w/w). If starting from calcium cyanamide, first perform the hydrolysis and decalcification steps to obtain a filtered cyanamide solution.[6]

  • pH Adjustment: Transfer the cyanamide solution to a jacketed reaction vessel equipped with an overhead stirrer, a pH probe, and a reflux condenser. Begin stirring and heat the solution to the target temperature (e.g., 85°C). Carefully add a dilute base (e.g., 1M NaOH) dropwise to adjust the pH to ~9.5.

  • Reaction: Maintain the reaction at 85°C (±2°C) and a pH of 9.5 (±0.2) for 3 hours. Monitor the pH continuously and make minor additions of base as needed to counteract any drift.

  • Monitoring (Optional but Recommended): At 1-hour intervals, withdraw a small aliquot of the reaction mixture, quench it by cooling and dilution, and analyze it by HPLC to track the disappearance of the cyanamide starting material.

  • Crystallization: Once the reaction is complete, turn off the heat and allow the solution to cool slowly to room temperature, then further cool in an ice bath to 0-5°C to maximize crystallization.

  • Isolation: Collect the N-cyanoguanidine crystals by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60°C to a constant weight.

  • Purity Check: Assess the purity of the final product using melting point analysis and HPLC.

By carefully controlling the reaction parameters as outlined in this guide, researchers can significantly improve the yield and purity of their N-cyanoguanidine synthesis.

References

  • DFT and TST Study of the Calcium Cyanamide Process for Synthesizing Cyanamide and Dicyandiamide. MDPI. Available at: [Link]

  • DFT and TST Study of the Calcium Cyanamide Process for Synthesizing Cyanamide and Dicyandiamide. ResearchGate. Available at: [Link]

  • The Chemistry of Dicyandiamide: A Foundation for Industrial Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • The principal and secondary reactions of the calcium cyanamide process... ResearchGate. Available at: [Link]

  • Dicyandiamide from calcium cyanamide fertilizer. Sciencemadness Discussion Board. Available at: [Link]

  • Cyanamide and Dicyandiamide Separation. Taylor & Francis Online. Available at: [Link]

  • What is the mechanism of Cyanamide? Patsnap Synapse. Available at: [Link]

  • Cyanoguanidine. Sciencemadness Wiki. Available at: [Link]

  • Introduction to cyanamides. Cardiff University. Available at: [Link]

  • Method of preparing dicyandiamide. Google Patents.
  • Preparation method of dicyandiamide. Google Patents.
  • Optimizing dicyandiamide pretreatment conditions for enhanced structure and electronic properties of polymeric graphitic carbon nitride. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

  • Method of preparing dicyandiamide. Google Patents.
  • pH Dependence of Cyanide Binding to the Ferric Heme Domain of the Direct Oxygen Sensor from Escherichia coli (EcDosH) and the Effect of Alkaline Denaturation. PMC - NIH. Available at: [Link]

  • GUANYLTHIOUREA. Organic Syntheses. Available at: [Link]

Sources

Technical Support Guide: Solubility & Handling of 1H-Imidazole-1-carboximidamide, N-cyano-

Author: BenchChem Technical Support Team. Date: February 2026

Product Overview & Chemical Identity

1H-Imidazole-1-carboximidamide, N-cyano- is a specialized electrophilic guanylating agent used primarily to convert primary and secondary amines into N-cyanoguanidines . This transformation is a critical step in the synthesis of various pharmaceuticals (e.g., cimetidine analogs, antiviral agents) and agrochemicals.

  • CAS Number: 142095-54-3

  • Common Names: N-Cyanoimidazole-1-carboxamidine; 1-(N-Cyanocarboximidoyl)imidazole.

  • Function: Transfers the N-cyanoguanidine moiety to nucleophiles, releasing imidazole as a byproduct.

  • Key Challenge: Its polarity and zwitterionic character create significant solubility mismatches with standard organic solvents like Dichloromethane (DCM) or Toluene, leading to heterogeneous reactions and difficult workups.

Solubility Profile & Solvent Selection

The most frequent support tickets regarding this reagent stem from incorrect solvent choice. The reagent exhibits high polarity due to the cyano-amidine motif.

Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingComments
Polar Aprotic DMF, DMSO, NMP High Recommended for high-concentration stock solutions (>0.5 M).
Nitriles Acetonitrile (MeCN) Moderate Soluble at reflux or warm; may form suspensions at RT. Excellent for crystallization workups.
Alcohols Methanol, Ethanol Moderate to High Good solubility, but potential for solvolysis (formation of O-alkyl isoureas) if heated for prolonged periods.
Chlorinated DCM, Chloroform Poor Typically forms a suspension. Reaction rates are surface-area limited.
Ethers THF, Diethyl Ether Very Poor Insoluble. Can be used as an anti-solvent to precipitate the reagent.
Hydrocarbons Hexane, Toluene Insoluble Strictly non-solvent.
Water Water Soluble Hydrolytically unstable over time; do not use as a reaction solvent.

Troubleshooting & FAQs

Issue 1: "The reagent forms a suspension in DCM and the reaction is too slow."

Diagnosis: The reagent is effectively insoluble in DCM, leading to a heterogeneous reaction where kinetics are limited by the dissolution rate or surface contact. Solution:

  • Switch Solvent: Change to Acetonitrile (MeCN) or DMF . If the amine substrate requires DCM, add a co-solvent like DMF (10-20% v/v) to solubilize the reagent.

  • Increase Temperature: If using MeCN, heat to 40–60°C. The reagent often dissolves at elevated temperatures, and the reaction with amines is generally faster than the thermal decomposition.

  • Catalysis: Add a tertiary amine base (e.g., DIPEA, TEA) if the amine substrate is available as a salt (e.g., hydrochloride). For free amines, no base is strictly necessary, but it can buffer the imidazole byproduct.

Issue 2: "I cannot separate the product from the imidazole byproduct during aqueous workup."

Diagnosis: Both the reagent and the imidazole byproduct are water-soluble. If your N-cyanoguanidine product is also polar, it will remain in the aqueous phase during extraction, or the imidazole will co-extract into the organic phase. Solution:

  • Avoid Aqueous Workup: Since the reaction produces imidazole (solid/semi-solid), use a precipitation method .

    • Protocol: Run the reaction in minimal MeCN or THF/DMF. Upon completion, pour the mixture into water (if product is hydrophobic) or Diethyl Ether (if product is polar). The imidazole usually remains in solution (in MeCN/Ether mixtures) or can be washed away with water if the product precipitates.

  • Scavenging: Use a polymer-supported isocyanate or acid resin (e.g., Amberlyst 15) to scavenge the imidazole byproduct if the product is non-basic.

Issue 3: "The reagent decomposes or changes color in Methanol."

Diagnosis: Alcohols are nucleophiles. Prolonged heating in MeOH can lead to the formation of O-methyl-N-cyanoisourea , competing with the desired guanylation. Solution:

  • Use Isopropanol (IPA) instead of MeOH/EtOH if an alcohol is required (steric bulk reduces side reactions).

  • Prefer Acetonitrile for heating steps.

Standard Operating Procedure (SOP): Synthesis of N-Cyanoguanidines

Objective: Guanylation of a primary amine (R-NH2) using 1H-Imidazole-1-carboximidamide, N-cyano-.

Reagents:

  • Amine Substrate (1.0 equiv)

  • 1H-Imidazole-1-carboximidamide, N-cyano- (1.0 – 1.2 equiv)

  • Solvent: Acetonitrile (Anhydrous)

  • Base: DIPEA (1.2 equiv) [Optional: Only if amine is a salt]

Protocol:

  • Preparation: Dissolve the amine substrate in Acetonitrile (0.2 – 0.5 M concentration).

  • Addition: Add the guanylating agent in one portion.

    • Note: If the agent does not dissolve, the suspension will clear as the reaction proceeds.

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours.

    • Monitoring: Check by TLC or LC-MS. The disappearance of the starting amine and the appearance of the less polar N-cyanoguanidine indicates completion.

    • Troubleshooting: If incomplete after 16h, heat to 50°C.

  • Workup (Method A - Precipitation):

    • Concentrate the reaction mixture to ~20% volume.

    • Add cold water slowly. The N-cyanoguanidine product often precipitates as a white solid.

    • Filter and wash with water (removes imidazole) and cold ether (removes trace impurities).

  • Workup (Method B - Extraction for Lipophilic Products):

    • Dilute with EtOAc.

    • Wash with 0.5 M HCl (removes imidazole and unreacted amine). Caution: Ensure product does not protonate/hydrolyze.

    • Wash with Brine, Dry over Na2SO4, and concentrate.

Decision Tree & Workflow Visualization

The following diagram outlines the logical decision process for solvent selection and workup based on your specific substrate properties.

GuanylationWorkflow Start Start: Amine Substrate SolubilityCheck Is Amine Soluble in MeCN? Start->SolubilityCheck UseMeCN Use Acetonitrile (MeCN) (Preferred) SolubilityCheck->UseMeCN Yes UseDMF Use DMF or DMSO (High Solubility) SolubilityCheck->UseDMF No Reaction Add Reagent (1.1 eq) Stir RT -> 50°C UseMeCN->Reaction UseDMF->Reaction ProductPolarity Is Product Water Soluble? Reaction->ProductPolarity Precipitation Method A: Pour into Water Filter Precipitate ProductPolarity->Precipitation No (Precipitates) Extraction Method B: Extract w/ EtOAc Wash w/ dilute HCl ProductPolarity->Extraction No (Lipophilic) EvapPurify Method C: Evaporate Solvent Flash Chromatography (DCM/MeOH) ProductPolarity->EvapPurify Yes (Polar)

Caption: Figure 1. Solvent selection and workup strategy for N-cyanoguanidine synthesis using imidazole-based reagents.

References

  • Wu, Y.; Limburg, D. C.; Wilkinson, D. E.; Hamilton, G. S. (2000).[1] "1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent."[1] Organic Letters, 2(6), 795–797.

  • Manne, S. R.; Gorla, S. K. (2021). "Synthetic accesses to biguanide compounds." Beilstein Journal of Organic Chemistry, 17, 1448–1470.

  • PubChem Compound Summary. (2024). "1H-Imidazole-1-carboxamide."[2] National Center for Biotechnology Information.

  • Organic Chemistry Portal. (2024). "Guanidine Synthesis by Guanylation." Organic Chemistry Portal.

Sources

Minimizing hydrolysis byproducts in amidine transfer reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing amidine transfer reactions (guanylation and amidination). It is designed to troubleshoot and minimize hydrolysis, the most common failure mode in these transformations.

Topic: Minimizing Hydrolysis Byproducts in Amidine Transfer & Guanylation Ticket ID: #AMID-HYD-001 Status: Open for Consultation

Executive Summary & Mechanistic Insight

Amidine transfer reactions (including guanylation) involve the nucleophilic attack of an amine onto an activated iminium carbon (e.g., S-alkylthiouronium salts, pyrazole-1-carboxamidines, or imidates).

The Problem: The electrophilic carbon center (


) is highly susceptible to attack by hard nucleophiles. While your desired amine is a nucleophile, water is often a competitively stronger "hard" nucleophile, especially if the amine is sterically hindered or the pH is not optimized.

The Consequence:

  • Path A (Desired): Amine attack

    
     Tetrahedral intermediate 
    
    
    
    Loss of Leaving Group (LG)
    
    
    Amidine/Guanidine .
  • Path B (Hydrolysis): Water attack

    
     Tetrahedral intermediate 
    
    
    
    Loss of LG or Amine
    
    
    Urea (from guanidines) or Amide/Ester .
Mechanism of Competition (Visualization)

The following diagram illustrates the kinetic competition that determines your yield.

AmidineHydrolysis Fig 1: Kinetic competition between aminolysis (green path) and hydrolysis (red path). Reagent Activated Reagent (C=NH-LG) Tet_Amine Tetrahedral Intermediate A Reagent->Tet_Amine + Amine (k_amine) Tet_Water Tetrahedral Intermediate B Reagent->Tet_Water + Water (k_hyd) Amine Target Amine (R-NH2) Amine->Tet_Amine Water Contaminant (H2O) Water->Tet_Water Product Desired Amidine/ Guanidine Tet_Amine->Product - LG Byproduct Hydrolysis Product (Urea/Amide) Tet_Water->Byproduct - LG / Tautomerization

Troubleshooting Guide (Q&A)

Issue 1: "I see a major byproduct with Mass M+1 (or +18) relative to the reagent."

Diagnosis: This is classic hydrolysis. The water molecule has replaced your leaving group or added across the nitrile/imidate.[1]

  • If using S-methylisothiourea: You are forming the urea derivative.

  • If using Imidates (Pinner): You are forming the ester or amide .[2][3]

Corrective Actions:

  • The "Blank" Test: Run a control reaction with only the reagent and solvent (no amine) for 1 hour. Analyze by LCMS. If the reagent degrades, your solvent is wet.

  • Solvent Switch: Switch from DMF or DMSO (highly hygroscopic) to Acetonitrile (MeCN) or 2-MeTHF . These are easier to dry and less prone to holding water.

  • Scavenger Protocol: Add activated 3Å Molecular Sieves (powdered) directly to the reaction vessel.

    • Note: Do not use silica or acidic drying agents, as they can trap the basic amidine product.

Issue 2: "My amine is hindered, and the reaction is too slow, leading to hydrolysis over time."

Diagnosis: The rate of aminolysis (


) is lower than the rate of hydrolysis (

) due to steric bulk. Corrective Actions:
  • Switch Reagents: Move from S-methylisothioureas (slow) to 1H-pyrazole-1-carboxamidine hydrochloride . The pyrazole is a better leaving group, accelerating

    
     significantly.
    
  • Promoter Addition: Add 10-20 mol% Sc(OTf)₃ (Scandium Triflate).

    • Why? It acts as a Lewis Acid to activate the iminium carbon specifically for amine attack while coordinating less strongly to water in organic media.

  • Concentration: Increase reaction concentration (e.g., from 0.1 M to 0.5 M). Bimolecular reactions (aminolysis) are favored by higher concentrations compared to pseudo-first-order hydrolysis (where water is often in excess relative to the reagent).

Issue 3: "I am using the Pinner method (Nitrile + HCl), but I get the ester instead of the amidine."

Diagnosis: The intermediate imidate salt is extremely hygroscopic. Upon exposure to air during the "drying" or filtration step, it absorbs water and hydrolyzes immediately upon adding the amine/alcohol. Corrective Actions:

  • Telescoping: Do not isolate the Pinner salt (imidate hydrochloride).[3]

    • Protocol: React Nitrile + HCl/MeOH

      
       Evaporate volatiles under strictly anhydrous conditions (argon line) 
      
      
      
      Add Amine solution immediately to the residue.
  • Temperature Control: Keep the ammonolysis step (adding the amine) at 0°C . Hydrolysis has a higher activation energy than the desired amine attack; keeping it cold favors the kinetic product (amidine).

Comparative Data: Reagent Selection

Choosing the right transfer reagent is the first line of defense against hydrolysis.

Reagent ClassReactivity (

)
Hydrolysis RiskRecommended For
S-Alkylthiouronium Salts LowHigh (Slow reaction allows moisture to compete)Primary, unhindered amines. Cheap.
Imidates (Pinner Salts) HighVery High (Extremely hygroscopic)Nitrile precursors.[2]
Pyrazole-1-carboxamidine HighLow (Fast reaction outcompetes water)Hindered amines; Valuable substrates.[4]
N,N'-Di-Boc-thiourea ModerateLow (Requires Hg²⁺ or EDCI activation)Lipophilic amines; Late-stage synthesis.
Cyanamide LowModerateSimple guanidines; Requires high temp.

Standard Operating Procedures (SOPs)

SOP-01: Anhydrous Guanylation with Pyrazole Reagent

Objective: Synthesis of guanidines from hindered amines with minimal hydrolysis.

Materials:

  • Amine substrate (1.0 equiv)

  • 1H-Pyrazole-1-carboxamidine HCl (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Anhydrous DMF or MeCN (stored over sieves)

Workflow:

  • Drying: Flame-dry the reaction flask under vacuum and backfill with Argon.

  • Dissolution: Dissolve the amine in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add DIPEA. Wait 5 minutes.

    • Why? Ensures the amine is fully deprotonated (

      
      ) and ready to attack.
      
  • Reagent Addition: Add Pyrazole-1-carboxamidine HCl in one portion.

  • Monitoring: Stir at Room Temp. Check LCMS at 1 hour.

    • Checkpoint: If <50% conversion, heat to 40°C. Do not exceed 60°C unless necessary, as hydrolysis rates increase exponentially.

  • Workup: Dilute with EtOAc, wash x3 with 5% LiCl (to remove DMF), then brine. Dry over Na₂SO₄.

SOP-02: Modified Pinner Synthesis (Telescoped)

Objective: Converting nitriles to amidines without isolating the unstable imidate.

Workflow:

  • Imidate Formation: Dissolve Nitrile in anhydrous MeOH/Dioxane (1:4). Bubble dry HCl gas at 0°C for 30 mins. Seal and stir at 4°C for 16h.

  • Volatile Removal: Remove solvent in vacuo strictly avoiding air exposure. Backfill with N₂.

  • Ammonolysis: Redissolve the residue (Imidate-HCl) in anhydrous MeOH.

  • Amine Addition: Add the amine (in MeOH) dropwise at 0°C .

  • Neutralization: Crucial Step - If the amine is a salt, add exactly 1.0 equiv of NaOMe to free the base, but do not make the solution basic (pH > 9 promotes hydrolysis of the imidate).

Decision Tree for Troubleshooting

Use this logic flow to determine your next experimental move.

TroubleshootingTree Fig 2: Decision logic for eliminating hydrolysis factors. Start Start: Hydrolysis Observed CheckSolvent 1. Is Solvent Anhydrous? (Karl Fischer < 50ppm) Start->CheckSolvent DrySolvent Action: Dry Solvent / Add Sieves CheckSolvent->DrySolvent No CheckSterics 2. Is Amine Hindered? CheckSolvent->CheckSterics Yes ChangeReagent Action: Switch to Pyrazole or Triflate Reagent CheckSterics->ChangeReagent Yes CheckTemp 3. Is Temp > 50°C? CheckSterics->CheckTemp No LowerTemp Action: Lower Temp, Add Lewis Acid (Sc(OTf)3) CheckTemp->LowerTemp Yes CheckBase 4. Is pH > 10? CheckTemp->CheckBase No AdjustBase Action: Reduce Base. High pH catalyzes hydrolysis. CheckBase->AdjustBase Yes

References

  • Pinner Reaction Mechanism & Hydrolysis

    • Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.
    • Context: Establishes the fundamental instability of imid
  • Guanylation Reagents & Optimization

    • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502.
    • Context: Demonstrates the superior kinetics of pyrazole reagents over isothioureas, reducing the time window for hydrolysis.
  • Lewis Acid Catalysis in Amidine Transfer

    • Tsubokura, K., et al. (2014).[4] Scandium(III) Triflate-Catalyzed Guanylation of Amines. Synlett, 25, 1302-1306.[4]

    • Context: Validates the use of Sc(OTf)₃ to promote aminolysis in aqueous or wet conditions.
  • Hydrolysis Kinetics

    • Brown, R. S., et al. (1992).[5] Recent perspectives concerning the mechanism of H+- and OH--promoted amide hydrolysis. Accounts of Chemical Research.

    • Context: Provides the mechanistic basis for pH control; high pH accelerates hydroxide attack on the amidine/imid

Sources

Technical Guide: Handling Moisture Sensitivity of N-cyano-1-imidazolecarboxamidine

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8]

N-cyano-1-imidazolecarboxamidine (often abbreviated as N-CICA ) is a specialized electrophilic guanidinylation reagent.[1] It is primarily employed to convert primary and secondary amines into N-cyanoguanidines , a pharmacophore found in various H2-receptor antagonists (e.g., Cimetidine analogs) and bioactive alkaloids.[1][2][3]

Unlike its pyrazole analogue (1H-pyrazole-1-carboxamidine), the imidazole derivative offers distinct reactivity profiles due to the leaving group ability of the imidazole ring (


1heightened moisture sensitivity12

This guide addresses the critical failure modes associated with hydrolysis, providing a self-validating workflow to ensure experimental reproducibility.

The Mechanism of Instability (The "Why")[3]

To master the handling of N-CICA, one must understand its degradation pathway. The molecule features an electrophilic amidine carbon flanked by three nitrogen atoms.

  • Electrophilicity: The electron-withdrawing cyano group (

    
    ) increases the electrophilicity of the central amidine carbon.[1][3]
    
  • Leaving Group: The imidazole ring is a competent leaving group.[2]

  • Hydrolysis Trigger: In the presence of ambient moisture, water acts as a competitive nucleophile against your target amine.[2]

Visualization: Degradation Pathway

The following diagram illustrates the kinetic competition between the desired guanidinylation and the parasitic hydrolysis pathway.

GReagentN-cyano-1-imidazolecarboxamidine(Active Reagent)Intermediate_ATetrahedralIntermediate (A)Reagent->Intermediate_A+ R-NH2Intermediate_BTetrahedralIntermediate (B)Reagent->Intermediate_B+ H2O (Fast)TargetAmineTarget Amine(R-NH2)WaterH2O(Moisture)ProductN-Cyanoguanidine(Desired Product)Intermediate_A->Product- ImidazoleByproduct_1Imidazole(Leaving Group)Intermediate_A->Byproduct_1Intermediate_B->Byproduct_1Byproduct_2N-Cyanourea(Hydrolysis Impurity)Intermediate_B->Byproduct_2Irreversible

Figure 1: Kinetic competition between guanidinylation (green path) and hydrolysis (red path).[1][3] Note that imidazole is released in both pathways, making it an unreliable marker for reaction success.[2][3]

Pre-Experiment: Storage & Stability FAQs

Q: How should I store the solid reagent long-term? A: Store at -20°C under an inert atmosphere (Argon or Nitrogen).[1] The container must be tightly sealed with parafilm or electrical tape.

  • Why? Low temperature slows the kinetics of auto-hydrolysis caused by trapped headspace moisture.[1]

  • Protocol: Upon receipt, if the bottle is not septum-sealed, transfer the material inside a glovebox into smaller, single-use vials to avoid repeated freeze-thaw cycles and atmospheric exposure.

Q: I found the bottle left on the bench overnight. Is it still good? A: Likely degraded. Visually inspect the solid.

  • Signs of Degradation:

    • Texture: Clumping or "sticky" appearance (formation of hygroscopic imidazole salts).[2][3]

    • Color: Darkening from off-white to yellow/orange (oxidation of imidazole byproducts).[1]

    • Analytical Check: Run a quick 1H NMR in DMSO-

      
      .
      
      • Intact Reagent: Distinct imidazole protons (approx.[3]

        
         8.5, 7.8, 7.2 ppm).[3]
        
      • Hydrolysis:[4][5][6] Appearance of broad urea protons (

        
         6.0–7.0 ppm) and shifted imidazole signals indicating free imidazole.[2][3]
        

During Experiment: Reaction Setup & Solvent Handling

Q: Which solvent is compatible? Can I use Ethanol? A: Avoid protic solvents (EtOH, MeOH) if possible, or use them only if the reaction is extremely fast (<30 mins).[2][3]

  • Best Practice: Use Anhydrous DMF , Acetonitrile (MeCN) , or THF .[2][3]

  • Water Limit: Ensure solvent water content is <50 ppm (verify with Karl Fischer titration if available, or use fresh molecular sieves).

  • Reasoning: In protic solvents, the solvent itself can act as a nucleophile (solvolysis) or facilitate proton transfer that aids hydrolysis.[2][3]

Q: Do I need a base? A: Yes, but choose carefully.

  • Role of Base: To neutralize the released imidazole (which is basic) and deprotonate the ammonium salt of your target amine if you started with a salt (e.g.,

    
    ).[1][3]
    
  • Recommendation: Use DIPEA (Diisopropylethylamine) or Triethylamine (TEA) .[1][2][3]

  • Stoichiometry: Use at least 1.0–1.2 equivalents of base relative to the amine salt.

Q: The reaction mixture became cloudy. Is this a problem? A: Not necessarily.

  • Scenario A (Good): The product (N-cyanoguanidine) might be precipitating out, especially in non-polar solvents like DCM or Ether.[1][3]

  • Scenario B (Bad): If using a very dry non-polar solvent, the byproduct imidazole might precipitate.[2][3]

  • Diagnostic: Filter the solid and check solubility in water. N-cyanoguanidines are often less water-soluble than imidazole.[1]

Troubleshooting & Purification (Post-Experiment)

Q: My yield is low (<40%). What went wrong? A: Use the "Moisture Vector" diagnostic table below to pinpoint the failure.

ObservationProbable CauseCorrective Action
Starting material (Amine) remains Reagent hydrolyzed before reacting.[1]Dry solvent over 3Å sieves; Increase reagent equivalents (1.2

1.5 eq).
New spot on TLC (

)
Formation of N-cyanourea (hydrolysis product).[1][3]Switch to Schlenk line techniques; Purge headspace with Argon.[2]
Product co-elutes with Imidazole Inadequate purification method.[2][3]Wash organic layer with 0.5M HCl (removes imidazole as imidazolium salt) or CuSO4 solution (complexes imidazole).[1][2][3]

Q: How do I remove the imidazole byproduct efficiently? A: The "Copper Wash" is the industry secret for this specific reagent class.

  • Dilute reaction mixture with EtOAc.[2][3]

  • Wash 2x with 10% aqueous CuSO4 .[2]

  • Visual Cue: The aqueous layer will turn deep blue (formation of

    
     complex).[1][2][3]
    
  • Wash with water, then brine.[3][7]

  • Dry over

    
    .
    
  • Note: This method is superior to acid washes if your product is acid-sensitive.[1]

Troubleshooting Decision Tree

TroubleshootingStartProblem: Low Yield / ImpuritiesCheckTLCCheck TLC(Compare with Imidazole std)Start->CheckTLCIsAmineLeftIs Starting AmineStill Present?CheckTLC->IsAmineLeftYesAmineYesIsAmineLeft->YesAmineReagent Dead?NoAmineNoIsAmineLeft->NoAmineSide Reaction?ReagentCheckCheck Reagent Quality(1H NMR / Appearance)YesAmine->ReagentCheckSideProductIdentify Side ProductNoAmine->SideProductHydrolysisReagent Hydrolyzed(Urea formation)ReagentCheck->HydrolysisUrea signals presentDrySolventAction: Dry SolventsUse Fresh ReagentIncrease Eq.Hydrolysis->DrySolventPurificationAction: Use CuSO4 Washto remove ImidazoleSideProduct->Purification

Figure 2: Diagnostic workflow for troubleshooting reaction failures.

References

  • Preparation and Reactivity of N-cyano-imidazoles

    • Yang, W. C., et al. "Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity."[1][2][8] Bioorganic & Medicinal Chemistry Letters, 2012.[3][8] Link

  • Guanidinylation Protocols

    • Castillo-Meléndez, J. A., & Golding, B. T.[2][9] "Optimization of Guanidinylation Reagents." Synthesis, 2004.[9] (Contextual grounding on pyrazole vs imidazole reagents).

  • Hydrolysis Mechanisms

    • Ferris, J. P., et al. "N-cyanoimidazole and diimidazole imine: water-soluble condensing agents."[1][2][10] Nucleosides & Nucleotides, 1989.[2][3][10] Link

  • General Handling of Moisture Sensitive Reagents

    • Sigma-Aldrich Technical Bulletin: "Handling Air-Sensitive Reagents."[1] Link

Technical Support Center: Optimizing Reaction Temperatures for Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of optimizing reaction temperatures when working with sterically hindered amines. Our goal is to equip you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction: The Challenge of Steric Hindrance and Temperature

Sterically hindered amines, characterized by bulky substituents around the nitrogen atom, are invaluable building blocks in medicinal chemistry and materials science.[1][2][3][4] However, their bulky nature presents a significant kinetic barrier to reactions, often necessitating elevated temperatures to achieve a reasonable reaction rate.[5][6] This introduces a critical trade-off: while higher temperatures can overcome the activation energy barrier imposed by steric hindrance, they can also lead to undesired side reactions, thermal decomposition of reactants and products, and reduced selectivity.[7][8] This guide will provide a framework for rationally optimizing reaction temperature to maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why do reactions with sterically hindered amines often require higher temperatures?

A1: Steric hindrance is the obstruction of a reaction due to the spatial arrangement of atoms.[6][9][10] In sterically hindered amines, bulky alkyl or aryl groups physically block the pathway for a reagent to approach the nitrogen's lone pair of electrons or the reaction center. This increases the activation energy of the reaction, which is the minimum energy required for the reaction to occur.[6] According to the Arrhenius equation, increasing the reaction temperature provides the molecules with more kinetic energy, allowing a larger fraction of them to overcome this higher activation energy barrier and react, thus increasing the reaction rate.[11]

Q2: What are the common signs of thermal decomposition when heating my reaction?

A2: Thermal decomposition can manifest in several ways. Visually, you might observe a darkening of the reaction mixture, the formation of insoluble tars, or gas evolution. Analytically, thin-layer chromatography (TLC) might show a complex mixture of new, often lower Rf, spots, and a decrease in the concentration of your desired product.[12] Techniques like GC-MS or LC-MS can help identify specific degradation products. For some hindered amine light stabilizers, decomposition can occur in the range of 200-350°C, involving mechanisms like ester cleavage and scission of C-N bonds.[7]

Q3: How does solvent choice impact the optimal reaction temperature?

A3: The choice of solvent can significantly influence the required reaction temperature.[13] High-boiling point solvents like DMF, DMSO, or toluene are often used to achieve the necessary high temperatures. Furthermore, the polarity of the solvent can affect reaction rates.[14][15] Polar aprotic solvents can often accelerate SN2 reactions by effectively solvating the cation while leaving the nucleophile (the amine) relatively free.[13] It's crucial to select a solvent that not only allows for the desired temperature to be reached but also remains inert and does not participate in side reactions.[16][17]

Q4: Can microwave heating be beneficial for reactions with sterically hindered amines?

A4: Yes, microwave heating can be a very effective tool. It allows for rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times compared to conventional heating.[18] This can be particularly advantageous for sterically hindered systems, as it can help to quickly overcome the activation energy barrier while minimizing the time the reaction mixture is exposed to high temperatures, potentially reducing the formation of degradation products.[18]

Troubleshooting Guide: Low Yield and Side Product Formation

Low yields and the formation of impurities are common challenges when working with sterically hindered amines at elevated temperatures. The following table outlines potential causes and solutions.

Problem Potential Cause(s) Recommended Solutions & Rationale
Low or No Conversion Insufficient Temperature: The activation energy barrier due to steric hindrance is not being overcome.[6]Gradually Increase Temperature: Increase the reaction temperature in increments (e.g., 10-20°C) while carefully monitoring the reaction by TLC or another analytical method. Consider Microwave Heating: This can provide the necessary energy input over a shorter period, potentially avoiding decomposition.[18]
Inappropriate Solvent: The solvent may not be suitable for the required temperature or may be hindering the reaction.[13]Switch to a Higher-Boiling Point Solvent: Solvents like toluene, xylene, DMF, or DMSO can be used. Evaluate Solvent Polarity: The optimal solvent will depend on the specific reaction mechanism. Experiment with solvents of varying polarity.
Formation of Multiple Products/Decomposition Excessive Temperature: The reaction temperature is too high, leading to thermal degradation of starting materials, intermediates, or the final product.[7][8]Lower the Reaction Temperature: If conversion is observed but accompanied by significant decomposition, reduce the temperature. It's a balance between rate and selectivity. Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to high temperatures.[19]
Presence of Oxygen or Water: These can lead to oxidative degradation or hydrolysis, especially at elevated temperatures.Use Anhydrous Solvents and an Inert Atmosphere: Ensure all solvents are properly dried and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[19]
Reaction Stalls Catalyst Deactivation: If a catalyst is being used, it may be degrading at the reaction temperature.Screen Different Catalysts: Some catalysts are more thermally stable than others. Consider catalysts specifically designed for sterically hindered substrates.[20][21] Add Catalyst in Portions: If the catalyst is known to have limited stability, adding it in portions throughout the reaction can maintain a sufficient active concentration.
Equilibrium is Reached: The reaction may be reversible, and an equilibrium has been established that is unfavorable for product formation.Remove a Byproduct: If a small molecule (e.g., water) is generated, its removal can drive the equilibrium towards the product side (Le Chatelier's principle). This can be achieved using a Dean-Stark apparatus or molecular sieves.

Experimental Protocols

General Protocol for Optimizing Reaction Temperature

This protocol provides a systematic approach to identifying the optimal reaction temperature for a reaction involving a sterically hindered amine.

1. Initial Small-Scale Screening:

  • Set up a series of small-scale reactions (e.g., in parallel synthesis vials) at different temperatures (e.g., 80°C, 100°C, 120°C, and 140°C) in a suitable high-boiling point solvent.
  • Ensure all other reaction parameters (concentrations, stoichiometry, catalyst loading) are kept constant.
  • Use a stir plate with a temperature probe to ensure accurate temperature control.

2. Reaction Monitoring:

  • At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully take a small aliquot from each reaction.
  • Analyze the aliquots by TLC to monitor the consumption of the starting material and the formation of the product and any byproducts.[12]
  • For a more quantitative analysis, use GC-MS or LC-MS to determine the relative ratios of starting material, product, and major impurities.

3. Data Analysis and Optimization:

  • Based on the results from the initial screen, identify the temperature that provides the best balance between reaction rate and selectivity.
  • If significant decomposition is observed at all temperatures that give a reasonable rate, consider screening different catalysts or solvents that may allow for lower reaction temperatures.[20][21]
  • Once an optimal temperature range is identified, you can perform a more focused optimization with smaller temperature increments (e.g., 5°C) to fine-tune the conditions.

4. Scale-Up and Verification:

  • Once the optimal conditions are determined on a small scale, proceed with scaling up the reaction.
  • Be aware that heat transfer can be different in larger vessels, so careful temperature monitoring is crucial during scale-up.

Visualizing Experimental Logic

Workflow for Temperature Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis cluster_2 Phase 3: Refinement & Scale-up cluster_3 Troubleshooting Loop A Set up parallel reactions at varying temperatures (e.g., 80°C, 100°C, 120°C, 140°C) B Monitor reactions at set time points (e.g., 1, 4, 24h) via TLC/LC-MS A->B C Analyze data for conversion and byproduct formation B->C D Identify optimal temperature range (Best balance of rate and selectivity) C->D E Fine-tune with smaller temperature increments D->E Good Conversion, Minimal Byproducts H Increase Temperature or Change Catalyst/Solvent D->H Low Conversion I Decrease Temperature or Screen for Milder Conditions D->I High Decomposition F Scale-up reaction under optimized conditions E->F G Final Product F->G H->A Re-screen I->A Re-screen

Caption: A logical workflow for optimizing reaction temperature for sterically hindered amines.

Temperature Effects on Reaction Outcome

G cluster_0 Reaction Parameter cluster_2 Experimental Outcome Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases Decomp Decomposition Rate Temp->Decomp Increases (often exponentially) Yield Product Yield Rate->Yield Positive Correlation (initially) Decomp->Yield Negative Correlation Purity Product Purity Decomp->Purity Negative Correlation

Caption: The relationship between temperature and reaction outcomes.

References

  • Title: Thermal stability and thermal decomposition study of hindered amine light stabilizers Source: ResearchGate URL: [Link]

  • Title: Ruthenium(0)-Sequential Catalysis for the Synthesis of Sterically Hindered Amines by C–H Arylation/Hydrosilylation Source: The Royal Society of Chemistry URL: [Link]

  • Title: Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization Source: Nature URL: [Link]

  • Title: Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine Source: MDPI URL: [Link]

  • Title: The effect of steric hindrance in amines, and sterically destabilized twisted amides … Source: ResearchGate URL: [Link]

  • Title: Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis Source: PubMed URL: [Link]

  • Title: Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis Source: ACS Publications URL: [Link]

  • Title: Dual Effect of Steric Hindrance in Non-Aqueous Amine Absorbents: Navigating the Trade-Off Between Kinetics and Thermodynamics for Efficient CO2 Capture Source: ResearchGate URL: [Link]

  • Title: THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE Source: University of Kentucky UKnowledge URL: [Link]

  • Title: Steric Hindrance Definition - Intro to Chemistry Key Term... Source: Fiveable URL: [Link]

  • Title: KINETICS OF THE REACTION OF CO, WITH THE STERICALLY HINDERED AMINE 2-AMINO-2-METHYLPROPANOL at Source: CORE URL: [Link]

  • Title: A New Measurement of Amine Steric Hindrance – N Exposure Source: OSTI.gov URL: [Link]

  • Title: Effect of Temperature on Amine-CO2 Reaction Kinetics Source: University of Regina URL: [Link]

  • Title: CO2 Reaction Mechanisms with Hindered Alkanolamines: Control and Promotion of Reaction Pathways Source: ACS Publications URL: [Link]

  • Title: Increasing Rates and Scope of Reactions: Sluggish Amines in Microwave-Heated Aminocarbonylation Reactions under Air Source: ACS Publications URL: [Link]

  • Title: Troubleshooting: How to Improve Yield Source: University of Rochester URL: [Link]

  • Title: Impact of Solvent on the Thermal Stability of Amines Source: PMC URL: [Link]

  • Title: Dual Effect of Steric Hindrance in Non-Aqueous Amine Absorbents: Navigating the Trade-Off Between Kinetics and Thermodynamics for Efficient CO2 Capture. Source: Scilit URL: [Link]

  • Title: Amine Reactivity Source: MSU chemistry URL: [Link]

  • Title: (PDF) Steric Hindrance Effect in High-Temperature Reactions Source: ResearchGate URL: [Link]

  • Title: Steric Hindrance in SN2 and SN1 Reactions Source: Chemistry Steps URL: [Link]

  • Title: Study on the mechanism and kinetics of amine with steric hindrance absorbing CO2 in non-aqueous/aqueous solution Source: ResearchGate URL: [Link]

  • Title: Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines Source: RSC Publishing URL: [Link]

  • Title: Impact of Solvent on the Thermal Stability of Amines Source: ACS Publications URL: [Link]

  • Title: Solvent effects Source: Wikipedia URL: [Link]

  • Title: Exceptions in SN2 and SN1 Reactions Source: Chemistry Steps URL: [Link]

  • Title: Monitoring Reactions by TLC Source: WSU URL: [Link]

  • Title: Steric Hindrance (Is Like A Fat Goalie) Source: Master Organic Chemistry URL: [Link]

  • Title: A Facile One-Pot Process for the Formation of Hindered Tertiary Amines Source: PMC URL: [Link]

  • Title: Sterically hindered amines for carbon dioxide removal from gases Source: ACS Publications URL: [Link]

  • Title: Online Monitoring of the Influence of the Chemical Structure of Hindered Amines on the Hydrolysis of Polycarbonate in a Polycarbonate/Poly(acrylonitrile-butadiene-styrene) Blend by Ultraviolet-Visible Spectroscopy Source: ResearchGate URL: [Link]

  • Title: Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines Source: ResearchGate URL: [Link]

  • Title: Solvent effect and structural effect of tertiary amines on the reactivity of the quaternization of these amines with butyl iodide Source: ResearchGate URL: [Link]

  • Title: Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones Source: The Royal Society of Chemistry URL: [Link]

  • Title: In organic chemistry, why is my percent yield so low? Source: Quora URL: [Link]

Sources

Technical Support Center: Removal of Residual Imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Residual Imidazole from Reaction Mixtures Audience: Researchers, Process Chemists, and Drug Development Scientists Status: Active Guide[1]

Executive Summary

Imidazole is a ubiquitous reagent in organic synthesis, serving as a base, catalyst, or ligand.[1] However, its amphoteric nature (


 for the conjugate acid) and high water solubility can make it persistent in reaction mixtures, particularly when the desired product shares similar solubility profiles or coordinates to metal catalysts.

This guide provides a decision-matrix approach to purification, moving from standard liquid-liquid extraction to advanced scavenging and chromatographic techniques.[1]

Quick Reference Data
PropertyValueImplication for Workup
Molecular Weight 68.08 g/mol Low MW allows for sublimation/evaporation under high vacuum.[1]
Boiling Point 256 °CToo high for standard rotovap removal; requires high vacuum/heat.[1]
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(Conjugate Acid)
6.95Protonates readily at pH < 4. Neutral at pH > 8.[1]
Water Solubility 633 g/LHighly soluble; prefers aqueous phase unless pH is manipulated.[1]
Metal Affinity HighForms stable complexes with Cu, Ni, Pd, Zn, Fe.[1]
Module 1: Standard Aqueous Workup

Scenario: Your product is soluble in organic solvents (DCM, EtOAc, Ether) and is not acid-sensitive.[1]

Q: "I did a standard water wash, but the imidazole is still there. Why?"

A: A neutral water wash (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) is insufficient.
At pH 7, imidazole exists in equilibrium between its neutral and protonated forms.[1] The neutral form has significant solubility in organic solvents like dichloromethane (DCM) and ethyl acetate.[1] To force imidazole entirely into the aqueous layer, you must fully protonate it to the imidazolium cation.

The Protocol:

  • Dilute the reaction mixture with your organic solvent (e.g., EtOAc or DCM).[1][2]

  • Wash the organic layer 2–3 times with 1M HCl (or 10% citric acid if functional groups are mildly acid-sensitive).[1]

    • Target: Aqueous phase pH < 2.[1]

  • Mechanism: The acid protonates the N3 nitrogen of imidazole.[1] The resulting imidazolium salt is highly polar and virtually insoluble in the organic phase, partitioning >99% into the water.

  • Final Wash: Wash with Brine to remove residual acid/water, dry over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , and concentrate.
    
ngcontent-ng-c1352109670="" class="ng-star-inserted">

Critical Note: If your product contains a basic amine, do not use this method, as your product will also protonate and be lost to the aqueous layer. See Module 2 .

Module 2: The "Amine-on-Amine" Challenge

Scenario: Your product is a basic amine (or acid-sensitive), making acidic washes impossible.[1]

Q: "My product is basic/acid-sensitive. How do I separate it from imidazole without extracting my product?"

A: You must exploit physical property differences or specific complexation.[1]

Option A: Aprotic Solvent Wash (The "Hexane Crash") If your product is lipophilic but imidazole is not:

  • Dissolve the crude mixture in a minimal amount of a polar organic solvent (e.g., DCM).[1][2]

  • Slowly add a non-polar solvent like Hexanes or Heptane .[1]

  • Imidazole is poorly soluble in hexanes and may precipitate out or oil out, allowing filtration or decanting.[1]

Option B: Copper(II) Complexation Wash Imidazole has a high affinity for Copper(II).[1]

  • Dissolve crude in a water-immiscible solvent (CHCl3 or DCM).[1][2]

  • Wash with a 10% aqueous solution of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     .
    
  • Observation: The aqueous layer will turn deep blue (formation of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     complex).
    
  • Repeat until the aqueous layer remains pale blue.

  • Wash with water/brine to remove residual copper.[1]

Option C: Sublimation (For stable, non-volatile products) Imidazole sublimes under high vacuum.[1]

  • Place the crude solid in a flask.

  • Apply high vacuum (< 0.1 mbar) and heat to 40–60 °C.

  • Imidazole will sublime onto the cold finger or upper parts of the flask.[1]

    • Reference: Vapor pressure studies confirm imidazole sublimation is viable at moderate temperatures under vacuum [1].[1]

Module 3: Water-Soluble Products

Scenario: Your product is highly polar/water-soluble (e.g., peptides, carbohydrates), so you cannot extract away the imidazole.[1]

Q: "Everything is in the water phase. How do I get the imidazole out?"

A: You need phase separation based on size or affinity, not just solubility.[1]

Protocol 1: Ion Exchange Chromatography (SCX) Use a Strong Cation Exchange (SCX) column if your product is neutral or acidic.[1]

  • Load the aqueous mixture onto an acidic resin (e.g., Dowex 50W or Amberlyst 15).[1]

  • Imidazole (basic) will bind tightly to the sulfonic acid groups.[1]

  • Elute your neutral/acidic product with water or methanol.[1]

  • (Optional) Recover imidazole by flushing the column with ammonia in methanol.[1]

Protocol 2: Reverse Phase (C18) "Catch and Release" If your product has some hydrophobic character (e.g., a protected peptide):

  • Load mixture onto a C18 cartridge (Sep-Pak or Flash column).

  • Flush with 0.1% aqueous TFA or Formic Acid.[1]

    • Result: Imidazole salts elute near the void volume (very early).[1]

  • Elute your product with a gradient of Acetonitrile/Water.[1]

Module 4: Metal Catalyst Interference

Scenario: Imidazole is coordinating to your metal catalyst (Pd, Ni, Cu), poisoning it or dragging the metal into the product.

Q: "The imidazole is stuck to my metal catalyst. EDTA isn't working well."

A: Imidazole is a monodentate ligand that can be displaced by stronger, polydentate chelators or scavengers.[1]

The "Scavenger" Workflow:

  • Silica-Supported Scavengers: Use a commercially available scavenger resin like QuadraPure™ TU (Thiourea) or Si-Thiol .[1]

    • These have a higher affinity for soft metals (Pd, Pt) than imidazole does.[1]

    • Stir the crude mixture with the resin for 1–4 hours, then filter.

  • DMT (Dimercaptotriazine): A highly effective scavenger for Pd and Cu.[1]

    • Add DMT-functionalized silica to the reaction mixture.[1]

    • Filter; the metal stays on the silica, releasing the imidazole (which can then be washed away if the product allows).

Visual Guide: Selecting the Removal Strategy

ImidazoleRemoval Start Start: Crude Mixture (Product + Imidazole) IsProdWaterSol Is the Product Water Soluble? Start->IsProdWaterSol YesWater Yes IsProdWaterSol->YesWater NoWater No (Organic Soluble) IsProdWaterSol->NoWater IonExchange Method: Ion Exchange (SCX) (Traps Imidazole) YesWater->IonExchange Product is Neutral/Acidic ReversePhase Method: C18 Chromatography (Elutes Imidazole First) YesWater->ReversePhase Product is Hydrophobic IsAcidSens Is Product Acid Sensitive/Basic? NoWater->IsAcidSens YesSens Yes IsAcidSens->YesSens NoSens No IsAcidSens->NoSens CuWash Method: CuSO4 Wash (Complexes Imidazole) YesSens->CuWash Sublimation Method: High Vac Sublimation (Physical Removal) YesSens->Sublimation AcidWash Method: 1M HCl Wash (Protonates Imidazole) NoSens->AcidWash

Figure 1: Decision Matrix for Imidazole Removal.[1] Select the path based on your product's solubility and chemical stability.

References
  • Thermodynamic study of phase transitions of imidazoles. The Journal of Chemical Thermodynamics. (2012). Vapor pressure and sublimation enthalpy data confirming vacuum removal viability.[1]

  • Purification of Imidazole Derivatives. BenchChem Technical Support. Protocols for acid-base extraction and salt formation.[1][2]

  • Measurement of pKa Values in Aqueous-Organic Solvent Mixtures. Analytical Chemistry. (2023). Detailed data on imidazole pKa shifts in solvent mixtures. [1]

  • Removal of Imidazole from Protein Samples. New England Biolabs (NEB) FAQ. Guidelines for dialysis and buffer exchange.

Sources

Validation & Comparative

N-cyano-1-imidazolecarboxamidine vs. diphenyl cyanocarbonimidate efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Technical Guide: N-Cyano-1-Imidazolecarboxamidine vs. Diphenyl Cyanocarbonimidate

Executive Summary

The synthesis of N-cyanoguanidines—critical pharmacophores in histamine H2-receptor antagonists (e.g., cimetidine) and various agrochemicals—relies on efficient guanylating agents. This guide compares two primary reagents: Diphenyl Cyanocarbonimidate (DPCC) and the imidazole-based alternative, N-Cyano-1-Imidazolecarboxamidine (often generated in situ as N-cyanocarbonimidoyldiimidazole from CDI and cyanamide).

While DPCC is a robust, commercially available reagent offering high reactivity, its application is limited by the toxicity and purification challenges associated with phenol byproducts. Conversely, the imidazole-based system offers a "greener" profile with water-soluble byproducts and comparable yields, though it often requires in situ preparation due to moisture sensitivity.

Chemical Identity & Mechanism

Both reagents function as bis-electrophiles capable of sequential nucleophilic substitution by amines to form N-cyanoguanidines.

FeatureDiphenyl Cyanocarbonimidate (DPCC) N-Cyano-1-Imidazolecarboxamidine (Imidazole Reagent)
Structure PhO-C(=N-CN)-OPhIm-C(=N-CN)-Im (Bis-imidazole form)
CAS Number 79463-77-76962-92-3 (for bis-imidazole)
Leaving Group Phenol (PhOH)Imidazole (ImH)
Reactivity High; stable solidHigh; moisture sensitive (often in situ)
Byproduct Toxic, corrosive, difficult to removeMild, water-soluble, easy to remove
Mechanistic Pathway

Both reagents follow an addition-elimination mechanism. The first amine displaces one leaving group to form a mono-intermediate, which then reacts with a second amine (or ammonia) to yield the final cyanoguanidine.

Mechanism cluster_0 Step 1: Mono-Substitution cluster_1 Step 2: Di-Substitution Reagent Reagent (L-C(=N-CN)-L) Intermediate Intermediate (R1-NH-C(=N-CN)-L) Reagent->Intermediate + Amine 1 LG1 Leaving Group (L-H) Reagent->LG1 Amine1 Amine 1 (R1-NH2) Product N-Cyanoguanidine (R1-NH-C(=N-CN)-NH-R2) Intermediate->Product + Amine 2 LG2 Leaving Group (L-H) Intermediate->LG2 Amine2 Amine 2 (R2-NH2) caption Figure 1: General mechanism for cyanoguanidine synthesis. L = OPh (DPCC) or Imidazole.

Figure 1: General mechanism for cyanoguanidine synthesis. L = OPh (DPCC) or Imidazole.

Performance Comparison

Efficiency & Yield
  • DPCC : Consistently delivers high yields (>85%) due to the excellent leaving group ability of phenoxide. It is particularly effective for sterically hindered amines.

  • Imidazole Reagent : Yields are comparable (80-95%) but can be sensitive to moisture. The in situ generation from CDI and cyanamide is highly efficient, often proceeding quantitatively to the active species.

Purification & Green Chemistry
  • DPCC : The major drawback is the formation of 2 equivalents of phenol. Phenol is toxic, corrosive, and has a high boiling point, often requiring extensive chromatography or multiple washes to remove.

  • Imidazole Reagent : Produces imidazole, which is water-soluble and relatively non-toxic. It can be removed by a simple acidic aqueous wash (forming the imidazolium salt), making the workup significantly easier and "greener."

Safety & Handling
  • DPCC : Solid, stable, but a potent skin irritant/sensitizer due to phenol release.

  • Imidazole Reagent : CDI is moisture-sensitive; cyanamide is toxic. However, the byproduct (imidazole) is safer than phenol.

Table 1: Comparative Metrics

MetricDPCCImidazole Reagent (CDI-Derived)
Atom Economy Low (Loss of 2 PhOH = 188 Da)Moderate (Loss of 2 ImH = 136 Da)
Workup Extraction + Chromatography (often)Acidic Wash (Simple)
Reaction Time 1-4 hours (reflux often needed)1-2 hours (RT to mild heat)
Cost Moderate (Commercial Reagent)Low (Cheap precursors: CDI + Cyanamide)
Scalability Good, but waste disposal is costlyExcellent, lower waste treatment costs

Experimental Protocols

Protocol A: Synthesis using Diphenyl Cyanocarbonimidate (DPCC)

Best for: Small-scale synthesis where yield is paramount and chromatography is acceptable.

Reagents:

  • Amine (1.0 eq)

  • Diphenyl cyanocarbonimidate (1.0-1.1 eq)

  • Triethylamine (Et3N) (1.0-2.0 eq)

  • Solvent: Isopropanol or Acetonitrile

Step-by-Step:

  • Dissolution : Dissolve DPCC (1.1 eq) in isopropanol (0.5 M concentration).

  • Addition : Add the amine (1.0 eq) slowly at room temperature.

  • Reaction : Stir at room temperature for 1-2 hours. Formation of a white precipitate (the intermediate) is common.

  • Second Step (if applicable) : If making a symmetrical guanidine, add the second amine (1.0 eq) and heat to reflux for 2-4 hours.

  • Workup : Evaporate solvent. Dissolve residue in DCM. Wash with 1M NaOH (to remove phenol) and brine. Dry over Na2SO4.[1]

  • Purification : Recrystallize or purify via flash chromatography (SiO2, EtOAc/Hexane).

Protocol B: Synthesis using N-Cyano-1-Imidazolecarboxamidine (In Situ)

Best for: Large-scale synthesis, green chemistry applications, and avoiding chromatography.

Reagents:

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)[1][2]

  • Cyanamide (NH2CN) (1.1 eq)

  • Amine (1.0 eq)

  • Solvent: Anhydrous THF or DCM

Step-by-Step:

  • Activation : Dissolve CDI (1.1 eq) in anhydrous THF under nitrogen.

  • Reagent Formation : Add cyanamide (1.1 eq) in one portion. Stir at room temperature for 30-60 minutes. A white precipitate of imidazole may form (or the bis-imidazole species remains in solution).

    • Note: This generates the active N-cyanocarbonimidoyldiimidazole species.

  • Amine Addition : Add the primary amine (1.0 eq) to the mixture. Stir at room temperature for 1-2 hours.

  • Second Step (if applicable) : Add the second amine (1.0 eq) and stir at room temperature or mild heat (40°C) overnight.

  • Workup : Dilute with EtOAc. Wash with 10% citric acid or 1M HCl (removes imidazole byproduct efficiently). Wash with brine.

  • Isolation : Dry organic layer (MgSO4) and concentrate. The product is often pure enough for use without chromatography.

Conclusion

For routine medicinal chemistry where speed and reliability are prioritized over waste disposal, DPCC remains a powerful tool. However, for process chemistry , large-scale synthesis , or green chemistry initiatives, the Imidazole Reagent (CDI + Cyanamide) is the superior choice due to its ease of purification (water wash vs. chromatography) and reduced toxicity profile.

References

  • Synthesis of Cimetidine and Analogues : Durant, G. J., et al. "Cyanoguanidine derivatives." Journal of Medicinal Chemistry, 1977. Link

  • Diphenyl Cyanocarbonimidate Reactivity : Webb, R. L., & Labaw, C. S. "Diphenyl cyanocarbonimidate.[3] A versatile synthon for the construction of heterocyclic systems." Journal of Heterocyclic Chemistry, 1982. Link

  • Green Synthesis with CDI : El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. Link

  • Comparison of Guanylating Agents : Katritzky, A. R., et al. "Recent advances in the synthesis of guanidines." Arkivoc, 2005. Link

  • Safety of Cyanamide : "Cyanamide - PubChem Compound Summary." National Center for Biotechnology Information. Link

Sources

A Comparative Guide to Guanidinylating Reagents: S-methyl-N-cyanoisothiourea vs. Imidazole-Based Systems

Author: BenchChem Technical Support Team. Date: February 2026

The guanidinium group is a cornerstone functional group in medicinal chemistry and drug development, prized for its ability to engage in multiple hydrogen bonds and maintain a positive charge over a wide physiological pH range.[1][2][3][4] Its presence is critical to the function of numerous pharmaceuticals, including the antidiabetic drug metformin and the antiviral zanamivir.[5] Consequently, the efficient and selective introduction of this moiety—a process known as guanidinylation—is of paramount importance to synthetic chemists.

This guide provides an in-depth, objective comparison of two prevalent classes of guanidinylating reagents: the classical S-methyl-N-cyanoisothiourea and the increasingly popular imidazole-based reagents, exemplified by 1H-pyrazole-1-carboxamidine hydrochloride. We will dissect their mechanisms, compare their performance based on experimental data, and provide practical, field-tested protocols to guide researchers in making the optimal choice for their specific synthetic challenges.

The Reagents: Chemical Profile and Mechanism of Action

A reagent's performance is dictated by its intrinsic chemical properties and reaction mechanism. Understanding these fundamentals is key to troubleshooting and optimizing synthetic outcomes.

This reagent serves as a direct and cost-effective method for converting primary amines into N-cyanoguanidines.[6][7] The electron-withdrawing cyano group significantly enhances the electrophilicity of the central carbon atom, making it susceptible to nucleophilic attack.

Mechanism of Action: The reaction proceeds via a straightforward addition-elimination pathway. The primary amine attacks the electrophilic carbon of the isothiourea. This is followed by the elimination of the methanethiol (MeSH) leaving group, which is a volatile and odorous byproduct, to yield the stable N-cyanoguanidine product.

Caption: Mechanism of N-cyanoguanidine formation.

Heterocyclic reagents, particularly those based on pyrazole, have emerged as highly effective and versatile alternatives for guanidinylation.[8] 1H-Pyrazole-1-carboxamidine hydrochloride is a prominent example, valued for its high reactivity and the generation of a non-odorous, easily separable leaving group.[8][9][10][11]

Mechanism of Action: The mechanism is analogous to that of S-methylisothiourea. The pyrazole ring, being a good leaving group due to the stability of the resulting pyrazole anion, facilitates the reaction. The amine nucleophile attacks the electrophilic carbon of the carboxamidine, leading to a tetrahedral intermediate which then collapses, releasing pyrazole and forming the guanidinium salt product. The reaction is often carried out under mild conditions, which is advantageous for sensitive substrates.[8]

Caption: Mechanism of guanidinium salt formation.

Performance Comparison: A Data-Driven Analysis

The choice of reagent often comes down to a trade-off between reactivity, substrate scope, cost, and practical handling considerations. This section provides a direct comparison based on literature-reported data and established chemical principles.

FeatureS-methyl-N-cyanoisothiourea1H-Pyrazole-1-carboxamidine HCl & DerivativesRationale & Expert Insights
Product Type N-CyanoguanidineGuanidinium Salt (unprotected or protected)This is the most critical distinction. S-methyl-N-cyanoisothiourea yields a neutral, but distinct, N-cyanoguanidine. Pyrazole reagents directly provide the desired guanidinium group, which is often the final target.
Reactivity Moderate to GoodGood to Excellent[9][12]Pyrazole's efficacy as a leaving group and the ability to use protected, more electrophilic derivatives (e.g., di-Boc protected) makes this class generally more reactive, especially towards less nucleophilic amines like anilines.[9][13]
Substrate Scope Primarily unhindered primary amines.Broad: primary & secondary aliphatic amines, anilines, and sterically hindered amines.[9][13]The higher reactivity of pyrazole-based reagents allows for the successful guanidinylation of a wider array of substrates, which is crucial in complex molecule synthesis.[9]
Reaction Conditions Often requires heating or extended reaction times.Typically mild; room temperature reactions are common.[8]The ability to perform reactions under mild conditions minimizes the risk of side reactions and decomposition of sensitive functional groups.
Leaving Group Methanethiol (MeSH)PyrazoleMeSH is a volatile, toxic gas with a potent, unpleasant odor, requiring a well-ventilated fume hood and careful handling. Pyrazole is a solid that is less noxious and can be removed via aqueous workup or chromatography.
Byproducts Minimal, other than MeSH.Pyrazole.Purification is generally more straightforward with pyrazole-based methods due to the nature of the leaving group.
Cost & Availability Generally inexpensive.More expensive, but widely available.For large-scale synthesis of simple N-cyanoguanidines, the cost-effectiveness of S-methyl-N-cyanoisothiourea can be an advantage.
Experimental Protocols & Practical Considerations

To ensure reproducibility and success, the following self-validating protocols include detailed steps and the reasoning behind them.

  • Objective: To convert benzylamine to N-benzyl-N'-cyanoguanidine using S-methyl-N-cyanoisothiourea.

  • Methodology:

    • Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve S-methyl-N-cyanoisothiourea (1.0 eq) in a suitable solvent like water or ethanol.

      • Causality: Water or ethanol are common solvents that facilitate the dissolution of the starting materials and the amine salt.

    • Amine Addition: Add benzylamine (1.0 eq) to the solution. If starting from an amine salt (e.g., hydrochloride), add an equivalent of a base like sodium carbonate to liberate the free amine.

    • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC or LC-MS. The reaction may take several hours to reach completion.

      • Causality: Heating provides the necessary activation energy to overcome the reaction barrier. The strong odor of methanethiol is a qualitative indicator of reaction progress.

    • Workup & Isolation: Cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, concentrate the solvent under reduced pressure.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-cyanoguanidine.

      • Self-Validation: The isolated product should be a solid with a sharp melting point. Characterization by ¹H NMR, ¹³C NMR, and MS should confirm the structure and purity.

  • Objective: To convert cyclohexylamine to cyclohexylguanidinium chloride using 1H-pyrazole-1-carboxamidine hydrochloride.

  • Methodology:

    • Reagent Setup: In a round-bottom flask, dissolve 1H-pyrazole-1-carboxamidine hydrochloride (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.[9]

      • Causality: Aprotic solvents are used to avoid competing reactions with the solvent. DMF is excellent for solubilizing the reactants.

    • Amine Addition: Add cyclohexylamine (1.0 eq) followed by a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).[9]

      • Causality: The base is required to neutralize the HCl salt of the reagent and the guanidinium product as it forms, driving the reaction to completion.

    • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours to overnight. Monitor by TLC or LC-MS.

      • Trustworthiness: This protocol is known for its high yields (often >80%) with unhindered aliphatic amines.[9]

    • Workup & Isolation: Remove the solvent under reduced pressure. Add diethyl ether to the residue to precipitate the product and wash away the soluble pyrazole and DIPEA·HCl salt.

    • Purification: The crude solid can be collected by filtration, washed with ether, and dried. If necessary, further purification can be achieved by recrystallization or chromatography.

      • Self-Validation: Characterization by NMR and MS will confirm the formation of the desired guanidinium salt.

Workflow and Decision-Making

The choice between these reagents is a critical decision point in a synthetic workflow. The following diagram illustrates the divergent paths and outcomes.

Guanidinylation_Workflow_Comparison Start Start: Primary Amine (R-NH₂) Reagent1 Reagent: S-methyl-N-cyanoisothiourea Start->Reagent1 Reagent2 Reagent: 1H-Pyrazole-1-carboxamidine HCl Start->Reagent2 Condition1 Conditions: Heat (Reflux) (Often aqueous) Reagent1->Condition1 Workup1 Workup: Cool & Filter/Evaporate Odor control for MeSH Condition1->Workup1 Product1 Product: N-Cyanoguanidine (R-NH-C(=NH)NHCN) Workup1->Product1 Condition2 Conditions: Room Temperature Base (e.g., DIPEA) Reagent2->Condition2 Workup2 Workup: Evaporate & Precipitate (No odor issue) Condition2->Workup2 Product2 Product: Guanidinium Salt (R-NH-C(=NH₂)NH₂⁺) Workup2->Product2

Caption: Comparative workflow for guanidinylation.

When to Choose S-methyl-N-cyanoisothiourea:

  • When the target molecule is specifically an N-cyanoguanidine.

  • For large-scale, cost-sensitive syntheses of simple guanidines where the subsequent removal of the cyano group is feasible.

  • When working with robust primary amines that can withstand heating.

When to Choose Imidazole-Based Reagents:

  • When the desired product is a direct guanidinium salt.

  • When working with sensitive or sterically hindered substrates.

  • For applications requiring mild reaction conditions and high yields.[8]

  • In laboratory settings where the handling of volatile, odorous byproducts like methanethiol is problematic.

  • For peptide synthesis and modification where chemoselectivity is critical.[8]

Conclusion

Both S-methyl-N-cyanoisothiourea and imidazole-based reagents are effective tools for introducing the guanidine functionality. However, they are not interchangeable. S-methyl-N-cyanoisothiourea remains a relevant, cost-effective option for the synthesis of N-cyanoguanidines. In contrast, imidazole-based reagents, such as 1H-pyrazole-1-carboxamidine hydrochloride, offer superior reactivity, broader substrate scope, milder conditions, and greater operational simplicity.[8][9] For researchers in drug discovery and complex molecule synthesis, the versatility and reliability of imidazole-based systems often make them the preferred choice, justifying their higher cost for the synthesis of the final guanidinium pharmacophore.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 17). Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride.
  • Batey, R. A. A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Organic Chemistry Portal.
  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663.
  • Sigma-Aldrich. 1H-Pyrazole-1-carboxamidine hydrochloride.
  • BenchChem. (2025). Selectivity of Boc-Guanidinylation: A Comparative Guide for Primary vs. Secondary Amines.
  • Aouad, M. R., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 82.
  • Reichart, T. M., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), e53593.
  • Reichart, T. M., et al. (2016).
  • Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502.
  • Sciencemadness Wiki. (2024, March 28). Cyanoguanidine.
  • Aouad, M. R., et al. (2020). Cyanoguanidine as a versatile, eco-friendly and inexpensive reagent for the synthesis of 2-aminobenzoxazoles and 2-guanidinobenzoxazoles.
  • Cano-Gómez, A., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. PMC.
  • Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis.
  • G. L. J. Müller, et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. PMC.
  • Wang, W., et al. (2017). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. MDPI.

Sources

A Senior Application Scientist's Guide to 1H NMR Characterization of N-Cyanoguanidine Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the precise characterization of starting materials, intermediates, and final products is paramount. N-cyanoguanidine, also known as dicyandiamide, is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the widely used antidiabetic drug, metformin. This guide provides an in-depth technical comparison of the 1H NMR characterization of N-cyanoguanidine and its reaction products, offering field-proven insights and supporting experimental data to ensure the scientific integrity of your analytical workflows.

The Central Role of 1H NMR in N-Cyanoguanidine Chemistry

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and indispensable tool for the structural elucidation and purity assessment of N-cyanoguanidine and its derivatives. Its ability to provide detailed information about the chemical environment of protons within a molecule makes it exceptionally powerful for:

  • Structural Confirmation: Unambiguously verifying the identity of the target molecule.

  • Impurity Profiling: Detecting and identifying byproducts and residual starting materials.

  • Quantitative Analysis (qNMR): Determining the precise concentration of the main component and its impurities.[1][2][3]

This guide will delve into the practical aspects of utilizing ¹H NMR for the comprehensive analysis of N-cyanoguanidine reaction pathways, comparing its performance with other analytical techniques.

Reaction Pathway of N-Cyanoguanidine to Metformin

A common and important reaction of N-cyanoguanidine is its conversion to metformin. Understanding this pathway is crucial for interpreting the resulting NMR spectra and identifying potential impurities.

Caption: Reaction of N-cyanoguanidine to form metformin and potential impurities.

¹H NMR Spectral Analysis: From Starting Material to Final Product

A thorough understanding of the ¹H NMR spectra of N-cyanoguanidine and its key derivatives is essential for accurate analysis. The choice of deuterated solvent is critical; Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often preferred due to its ability to dissolve a wide range of guanidine-containing compounds and its non-exchangeable nature with amine and imine protons, allowing for their observation.[4] Deuterium oxide (D₂O) is also commonly used, particularly for quantitative studies, although it will cause the exchange and disappearance of signals from N-H protons.[1][3]

N-Cyanoguanidine (Dicyandiamide)

In DMSO-d₆, N-cyanoguanidine typically exhibits a broad singlet for the four chemically equivalent amine protons.

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
N-CyanoguanidineDMSO-d₆~6.7br s-NH₂ and =NH₂ protons

Note: The chemical shift of amine protons can be variable and concentration-dependent.

Metformin Hydrochloride

The ¹H NMR spectrum of metformin hydrochloride is characterized by a sharp singlet for the two equivalent methyl groups. The amine and imine protons appear as broader signals.

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
Metformin HydrochlorideDMSO-d₆~2.92s-N(CH₃)₂
~6.64br s-NH₂ and =NH protons
~7.20br s-NH proton
Metformin HydrochlorideD₂O~2.91s-N(CH₃)₂

Data sourced from multiple studies.[1][3][4]

Common Impurities

Guanylurea: An impurity that can arise from the hydrolysis of N-cyanoguanidine or metformin. Its ¹H NMR spectrum in D₂O will show signals for the amine protons if they do not fully exchange.

Melamine: A potential impurity formed through the trimerization of N-cyanoguanidine. In DMSO-d₆, the six equivalent amine protons of melamine give rise to a characteristic singlet.

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
MelamineDMSO-d₆~5.9-6.0s-NH₂

Data for Melamine sourced from available literature.[5]

Experimental Protocol: ¹H NMR Analysis

This protocol provides a standardized workflow for the ¹H NMR analysis of N-cyanoguanidine reaction mixtures.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~10-20 mg of sample B Dissolve in 0.7 mL of DMSO-d6 A->B C Vortex to ensure homogeneity B->C D Filter through glass wool into NMR tube C->D E Insert sample into spectrometer D->E F Lock and shim E->F G Acquire 1H spectrum (e.g., 400 MHz) F->G H Fourier transform G->H I Phase and baseline correction H->I J Integrate peaks I->J K Assign signals and identify components J->K

Caption: A standardized workflow for ¹H NMR analysis of N-cyanoguanidine products.

Causality Behind Experimental Choices:

  • Solvent Choice (DMSO-d₆): As previously mentioned, DMSO-d₆ is an excellent choice for this class of compounds due to its high polarity and ability to preserve N-H proton signals.[4]

  • Filtration: Filtering the sample is a critical step to remove any particulate matter that can degrade the quality of the magnetic field homogeneity, leading to broadened spectral lines.

  • Shimming: This process optimizes the homogeneity of the magnetic field across the sample volume, which is essential for obtaining sharp, well-resolved NMR signals.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a multi-faceted analytical approach often provides the most comprehensive characterization.

TechniquePrincipleAdvantages for N-Cyanoguanidine AnalysisDisadvantages
¹H NMR Nuclear spin transitions in a magnetic field- Provides detailed structural information- Excellent for identifying and quantifying isomers and impurities with distinct proton environments- Non-destructive- Lower sensitivity compared to MS- Can be complex for mixtures with overlapping signals
HPLC Differential partitioning between a mobile and stationary phase- High sensitivity and excellent for quantification of known compounds[6]- Effective for separating complex mixtures[7]- Established methods in pharmacopoeias[8][9]- Provides limited structural information on its own- Requires reference standards for identification and quantification
FT-IR Vibrational transitions of molecular bonds- Rapid and non-destructive- Good for identifying functional groups (e.g., C≡N, N-H)[10][11]- Can be used for solid-state analysis- Less specific than NMR for complex structures- Not ideal for quantifying components in a mixture
Mass Spectrometry (MS) Mass-to-charge ratio of ionized molecules- Extremely high sensitivity- Provides molecular weight information and fragmentation patterns for structural clues[12][13]- Can be coupled with HPLC (LC-MS) for powerful separation and identification- Isomeric compounds can be difficult to distinguish- Can be destructive

Decision-Making Workflow for Method Selection

The choice of analytical technique depends on the specific goals of the analysis.

MethodSelection Start Analytical Goal Struct_Elucid Structural Elucidation of Unknown? Start->Struct_Elucid Quant_Purity Quantification & Purity of Known Compound? Start->Quant_Purity Func_Group Functional Group ID? Start->Func_Group Trace_Analysis Trace Level Analysis? Start->Trace_Analysis NMR 1H NMR Struct_Elucid->NMR Quant_Purity->NMR qNMR HPLC HPLC-UV/MS Quant_Purity->HPLC FTIR FT-IR Func_Group->FTIR LCMS LC-MS Trace_Analysis->LCMS

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion: An Integrated Approach for Robust Characterization

For the comprehensive characterization of N-cyanoguanidine and its reaction products, ¹H NMR spectroscopy serves as a cornerstone analytical technique, providing invaluable structural and quantitative information in a single experiment. While techniques like HPLC offer superior sensitivity for routine quantification of known analytes, and FT-IR provides rapid functional group identification, the detailed molecular insight offered by ¹H NMR is unparalleled for understanding reaction pathways and identifying unknown impurities.

As a Senior Application Scientist, my recommendation is to employ an integrated analytical strategy. Use ¹H NMR for initial structural verification and to build a comprehensive understanding of the reaction profile. Subsequently, develop and validate a robust HPLC method for routine quality control and high-throughput analysis, leveraging the insights gained from NMR for method development. This synergistic approach ensures the highest level of scientific integrity and confidence in your drug development process.

References

  • Parikh, K. S., et al. (2011). Quantitative Determination and Validation of Metformin Hydrochloride in Pharmaceutical Using Quantitative Nuclear Magnetic Resonance Spectroscopy. E-Journal of Chemistry, 8(2), 767-781. [Link]

  • Application of quantitative spectral deconvolution 1H NMR (qsd-NMR) in the simultaneous quantitative determination of creatinine and metformin in human urine. Analytical Methods. [Link]

  • Gadape, H. H., & Parikh, K. (2011). Quantitative Determination and Validation of Metformin Hydrochloride in Pharmaceutical Using Quantitative Nuclear Magnetic Resonance Spectroscopy. ResearchGate. [Link]

  • Nuclear Magnetic Resonance-Based Metabolomic Analysis of the Anticancer Effect of Metformin Treatment on Cholangiocarcinoma Cells. PMC. [Link]

  • European Pharmacopoeia 5.0, Metformin hydrochloride. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Investigating metformin-active substances from different manufacturing sources by NIR, NMR, high-resolution LC-MS, and chemometr. Frontiers in Chemistry. [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. The Royal Society of Chemistry. [Link]

  • Exploring the evolution patterns of melem from thermal synthesis of melamine to graphitic carbon nitride. ResearchGate. [Link]

  • Vildagliptin/Metformin hydrochloride Accord. European Medicines Agency (EMA). [Link]

  • METFORMIN HYDROCHLORIDE Metformini hydrochloridum. EDQM. [Link]

  • ¹H NMR spectra of melamine, P204 and PM in DMSO. ResearchGate. [Link]

  • Melamine - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • Degradation ratio of MFRs. The Royal Society of Chemistry. [Link]

  • 1 H NMR spectra of 1 in the solvent mixtures of DMSO-d 6 and 50% of D 2 O (a), DMSO-d 6 and 30% methanol-d 4 (b), compared to neat DMSO-d 6 (c). ResearchGate. [Link]

  • ¹H NMR spectrum of 1 (DMSO-d6, 600 MHz, 298 K). Annotations with... ResearchGate. [Link]

  • 1 Figure S1 1H NMR spectrum of metformin in DMSO-d6 and D2O. The Royal Society of Chemistry. [Link]

  • 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H. The Royal Society of Chemistry. [Link]

  • Supporting Information. ScienceOpen. [Link]

  • ¹H-NMR spectra of metformin in different pD conditions. (A) 6.7–8.2 ppm... ResearchGate. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (FDB002582). FooDB. [Link]

  • Guanylurea | C2H6N4O | CID 8859. PubChem. [Link]

  • DICYANDIAMIDE. GSRS. [Link]

  • Screening for Melamine, Cyanuric Acid, and Dicyandiamide in Powdered Milk and Infant Formula Using Mass Detection. Waters. [Link]

  • Quick determination of melamine in infant powder and liquid milk by Fourier transform infrared spectroscopy. ResearchGate. [Link]

  • DICYANDIAMIDE. precisionFDA. [Link]

  • 1H NMR (solvent: DMSO-d6). arkat-usa.org. [Link]

  • 1H NMR (d6-DMSO, 600 MHz). University of Chemistry and Technology, Prague. [Link]

  • FT-IR fingerprinting as an Analytical tool for determination of Melamine leaching from Melamine tablewares and their Biological implications. PMC. [Link]

  • Analytical Method Development and Validation of Metformin by using RP-HPLC System. ijarsct.co.in. [Link]

  • Deep Learning-Based Quantitative Assessment of Melamine and Cyanuric Acid in Pet Food Using Fourier Transform Infrared Spectroscopy. MDPI. [Link]

  • Monographs, Part I. The Japanese Pharmacopoeia. [Link]

  • SUPPORTING MATERIALS. University of California, Irvine. [Link]

  • Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet. Waters Corporation. [Link]

  • rapid hplc method for impurity profile of metformin hydrochloride in presence ofits combination drugs. Semantic Scholar. [Link]

  • Proposed mass fragmentation pathways and product ions of metal–DMA and... ResearchGate. [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]

  • ICSC 0650 - DICYANDIAMIDE. International Labour Organization. [Link]

  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Freie Universität Berlin. [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

Sources

Reactivity profile of imidazole-based guanidylation reagents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Profile of Imidazole-Based Guanidylation Reagents Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary

In the synthesis of arginine mimetics and guanidine-containing bioactive molecules, the choice of guanidylation reagent is often dictated by a trade-off between electrophilicity (reactivity) and atom economy (ease of purification).

While 1H-Pyrazole-1-carboxamidine (HPC) derivatives have long been the industry standard (Bernatowicz-Matsueda-Matsuo reagents), Imidazole-based reagents offer a distinct advantage in process chemistry: superior byproduct removal . This guide objectively compares imidazole-based reagents against their pyrazole and triflyl counterparts, providing experimental protocols that leverage the basicity of the imidazole leaving group for self-validating purification.

Mechanistic Foundations

To control the reaction, one must understand the driving force. Guanidylation is a nucleophilic acyl substitution at the central carbon of the amidine moiety. The reaction rate


 is governed by the nucleophilicity of the substrate amine and the leaving group ability (

of the conjugate acid) of the heterocycle.
The Leaving Group Paradox
  • Triflyl-guanidines (Goodman’s Reagent): The triflamide anion is an exceptional leaving group, making the central carbon highly electrophilic. It reacts with sterically hindered secondary amines.[1]

  • Pyrazole-carboxamidines: Pyrazole (

    
     for conjugate acid) is a good leaving group, but the byproduct is weakly basic and often co-elutes with products during chromatography.
    
  • Imidazole-carboxamidines: Imidazole (

    
     for conjugate acid) is a poorer leaving group than pyrazole, theoretically making the reagent less reactive. However, this higher basicity allows the imidazole byproduct to be scavenged quantitatively by weak acidic washes, eliminating the need for chromatography in many Boc-protected syntheses.
    
Mechanistic Pathway

The following diagram illustrates the generic pathway and the critical "Elimination Step" where the reagent class defines the kinetics.

GuanidylationMechanism cluster_0 Rate Determining Step (Usually) Substrate Primary/Secondary Amine (R-NH2) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Guanidylation Reagent (L-C(=NBoc)NHBoc) Reagent->Intermediate Product Protected Guanidine (R-NH-C(=NBoc)NHBoc) Intermediate->Product Elimination Byproduct Leaving Group (L-H) (Imidazole vs Pyrazole) Intermediate->Byproduct LG Expulsion

Figure 1: General mechanism of guanidylation. The elimination rate depends on the stability of 'Byproduct'.

Comparative Reactivity Matrix

The following table synthesizes data from standard solution-phase syntheses (DCM/THF, Room Temp).

FeatureImidazole-Based (

-Di-Boc-1H-imidazole-1-carboxamidine)
Pyrazole-Based (

-Di-Boc-1H-pyrazole-1-carboxamidine)
Triflyl-Based (Goodman's Reagent)
Reactivity (Primary Amines) High (2–6 h)High (2–4 h)Very High (<1 h)
Reactivity (Secondary Amines) Low to ModerateModerateHigh
Reactivity (Anilines) PoorPoorModerate
Byproduct Removal Excellent (Acidic Wash)Difficult (Chromatography often req.)Good (Aq. wash)
Shelf Stability Moderate (Hygroscopic)High (Crystalline solid)High
Atom Economy HighHighLower (Triflyl group mass)
Cost Efficiency

(Cheapest)

$

$

Key Insight: Choose Imidazole reagents for primary amines where cost and speed of purification are paramount. Choose Triflyl reagents only when steric hindrance (e.g., secondary amines) prevents the reaction with azole-based reagents.

Experimental Protocols
Protocol A: The "Self-Validating" Imidazole Workflow

Best for: Primary amines, unhindered amino acids.

This protocol relies on the phase-switching behavior of the imidazole byproduct. Unlike pyrazole, imidazole becomes water-soluble upon mild protonation, while the Di-Boc protected guanidine remains lipophilic.

Materials:

  • Substrate: Primary amine (1.0 equiv)

  • Reagent:

    
    -Di-Boc-1H-imidazole-1-carboxamidine (1.1 equiv) [CAS: 156062-76-3]
    
  • Solvent: Dichloromethane (DCM) or THF (0.2 M)

  • Base: Triethylamine (Et3N) (1.1 equiv) - Crucial to neutralize the HCl salt if amine is used as salt.

Step-by-Step:

  • Setup: Dissolve the amine in DCM. If the amine is a hydrochloride salt, add Et3N and stir for 10 min to liberate the free base.

  • Addition: Add the Imidazole reagent in one portion.

  • Reaction: Stir at room temperature. Monitor by TLC (Note: The reagent stains poorly; look for the appearance of the guanidine product, usually higher R_f).

    • Validation Check: Reaction is typically complete when the starting amine spot disappears (ninhydrin stain).

  • Workup (The Critical Step):

    • Dilute with excess DCM.

    • Wash 1: 10% Citric Acid or 0.5M KHSO4 (aq). Mechanism: Protonates the imidazole byproduct (pKa ~7) pulling it into the aqueous phase. The Di-Boc guanidine (pKa ~2 for the Boc-protected system) remains organic.

    • Wash 2: Water.[2]

    • Wash 3: Brine.[1][3]

  • Isolation: Dry over Na2SO4, filter, and concentrate.

    • Result: Usually >95% purity white foam/solid. No column chromatography required.

Protocol B: The "High-Force" Triflyl Workflow

Best for: Secondary amines, electron-deficient amines.

Materials:

  • Reagent:

    
    -Di-Boc-N''-triflylguanidine (Goodman's Reagent) (1.05 equiv)
    
  • Promoter: Triethylamine (2.0 equiv)

Modifications:

  • Requires strictly anhydrous conditions.

  • Reaction times may extend to 12-24h for extremely hindered substrates.

  • Purification almost always requires flash chromatography (Hexane/EtOAc) as the triflamide byproduct is less distinct in solubility profiles compared to imidazole.

Decision Logic for Reagent Selection

Use this logic flow to select the appropriate reagent for your specific substrate.

ReagentSelection Start Start: Define Substrate Primary Is it a Primary Amine? Start->Primary Hindered Is it Sterically Hindered (Secondary)? Primary->Hindered No Scale Is it Large Scale (>10g)? Primary->Scale Yes ElectronDef Is it Electron Deficient (Aniline)? Hindered->ElectronDef No UseTriflyl USE GOODMAN REAGENT (Protocol B) Reason: Reactivity Hindered->UseTriflyl Yes UsePyrazole USE PYRAZOLE REAGENT Reason: Standard Stability ElectronDef->UsePyrazole No ElectronDef->UseTriflyl Yes UseImidazole USE IMIDAZOLE REAGENT (Protocol A) Reason: Cost & Workup Scale->UseImidazole Yes (Avoid Column) Scale->UsePyrazole No (Lab Scale)

Figure 2: Reagent selection decision tree based on substrate sterics and scale.

Troubleshooting & Optimization
  • Problem: Incomplete conversion with Imidazole reagent.

    • Root Cause: The leaving group (imidazole) is accumulating and the reaction is reaching equilibrium (rare, but possible) or the amine is protonated.

    • Solution: Add 0.1 equiv of DMAP (4-Dimethylaminopyridine).[3] DMAP acts as a nucleophilic catalyst, attacking the reagent to form a highly reactive

      
      -acyl pyridinium intermediate, which then transfers the guanidine group to the amine.
      
  • Problem: Product hydrolysis during workup.

    • Root Cause: Di-Boc guanidines are stable, but prolonged exposure to strong acid can remove Boc groups.

    • Solution: Use cold 5% Citric Acid for the wash step and minimize contact time (<5 mins).

  • Problem: Reagent solubility.

    • Insight:

      
      -Di-Boc-1H-imidazole-1-carboxamidine is soluble in DCM. If using polar solvents like DMF for peptide synthesis, ensure the amine is fully soluble first.
      
References
  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[4][5][6] The Journal of Organic Chemistry, 57(8), 2497–2502.

  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998).[7] Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 63(23), 8432–8439.[7]

  • Yong, Y. F., Kowalski, J. A., & Lipton, M. A. (1997). Facile and efficient guanylation of amines using thioureas and Mukaiyama's reagent.[7][8] The Journal of Organic Chemistry, 62(5), 1540–1542.

  • PubChem Compound Summary. (n.d.). N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.[1][2][9] National Center for Biotechnology Information.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1H-Imidazole-1-carboximidamide, N-cyano-

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is a critical aspect of ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1H-Imidazole-1-carboximidamide, N-cyano-, a reactive chemical intermediate. The procedures outlined herein are grounded in established safety protocols and regulatory standards to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste responsibly.

Chemical Identity and Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is paramount.

  • Chemical Name: 1H-Imidazole-1-carboximidamide, N-cyano-

  • Synonyms: 1-Cyanoimidazole, 1H-Imidazole-1-carbonitrile, N-cyanoimidazole[1][2]

  • CAS Number: 36289-36-8[1][2]

  • Molecular Formula: C₄H₃N₃[1]

  • Appearance: White crystalline solid or white hygroscopic needles[1][2]

Hazard Assessment:

1H-Imidazole-1-carboximidamide, N-cyano- is classified as a hazardous substance with the primary risks being its irritant and harmful properties.[2] A critical consideration is its potential to decompose under certain conditions, such as in the presence of acids or heat, to release highly toxic hydrogen cyanide gas.[3] The cyano group (-CN) is a key feature that dictates the stringent disposal requirements for this compound. The U.S. Environmental Protection Agency (EPA) has specific regulations for cyanide-containing wastes due to their potential to cause significant harm to human health and the environment.[4]

Hazard CategoryDescription
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[5]
Skin Corrosion/Irritation Causes skin irritation.[5]
Eye Damage/Irritation Causes serious eye irritation.[5]
Reactivity Decomposes rapidly in air and may be unstable in the presence of moisture.[2][6] Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]
Environmental Hazard Improper disposal can lead to cyanide contamination of water sources. The EPA has set a drinking water standard for cyanide at 0.2 ppm due to its toxicity.[4]

Regulatory Compliance

The disposal of 1H-Imidazole-1-carboximidamide, N-cyano- is governed by federal, state, and local regulations. In the United States, the EPA classifies cyanide-containing wastes as hazardous under the Resource Conservation and Recovery Act (RCRA).[7][8] Depending on the process from which the waste is generated, it may fall under specific EPA hazardous waste codes, such as those for spent cyanide plating bath solutions (F007) or other cyanide-containing wastes.[9] It is the responsibility of the waste generator to properly classify and manage their hazardous waste in accordance with all applicable regulations.[10]

Personal Protective Equipment (PPE)

Prior to handling any waste containing 1H-Imidazole-1-carboximidamide, N-cyano-, all personnel must be equipped with the appropriate PPE to minimize the risk of exposure.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber.

  • Eye/Face Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required. Ensure that skin is not exposed.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of dust or aerosol formation, a NIOSH-approved respirator may be necessary.[3]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of 1H-Imidazole-1-carboximidamide, N-cyano-.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is the first and most critical step in responsible disposal.

  • Pure Compound and Concentrated Solutions: Any unused or expired 1H-Imidazole-1-carboximidamide, N-cyano- should be collected as hazardous waste. If possible, keep the chemical in its original container.[11]

  • Contaminated Materials: All materials that have come into contact with the compound, including personal protective equipment (gloves, etc.), weighing papers, and disposable labware, must be treated as hazardous waste.

  • Incompatible Wastes: Never mix 1H-Imidazole-1-carboximidamide, N-cyano- waste with incompatible substances, particularly acids, as this can lead to the rapid generation of hydrogen cyanide gas.[3][12]

Step 2: Waste Container Selection and Labeling

The choice of waste container and its proper labeling are essential for safety and regulatory compliance.

  • Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top lid. For solid waste, a wide-mouthed container is preferable.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a detailed description of the contents, including:

    • The full chemical name: "1H-Imidazole-1-carboximidamide, N-cyano-"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The associated hazards (e.g., "Toxic," "Irritant").

Step 3: On-Site Storage

Temporary storage of the hazardous waste container within the laboratory must adhere to strict safety guidelines.

  • Location: Store the waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic. The storage area should be clearly marked.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Accumulation Time: Be aware of the maximum allowable accumulation time for hazardous waste as stipulated by your institution's Environmental Health and Safety (EHS) department and EPA regulations.

Step 4: Arranging for Professional Disposal

The final step is to arrange for the collection and disposal of the hazardous waste by authorized personnel.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[11] Provide them with a complete and accurate description of the waste.

  • Licensed Disposal Contractor: The EHS office will coordinate with a licensed hazardous waste disposal contractor who is equipped to handle and transport cyanide-containing waste in compliance with all regulations.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for 1H-Imidazole-1-carboximidamide, N-cyano- cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste (Pure compound, contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Container (Leak-proof, labeled) B->C D Segregate from Incompatible Waste (Especially Acids) C->D E Store in Designated Area (Ventilated, Secure, Secondary Containment) D->E F Contact EHS for Pickup E->F G Provide Accurate Waste Information F->G H Waste Handled by Licensed Contractor G->H

Caption: Decision-making workflow for the safe disposal of 1H-Imidazole-1-carboximidamide, N-cyano-.

Emergency Procedures

In the event of an accidental spill or exposure, immediate action is crucial.

  • Spill:

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, and clean it up using an absorbent material.

    • Place all cleanup materials in a sealed container and label it as hazardous waste.

    • For large spills, evacuate the area, and contact your institution's EHS or emergency response team immediately.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

By adhering to these procedures, you can ensure the safe and compliant disposal of 1H-Imidazole-1-carboximidamide, N-cyano-, thereby protecting yourself, your colleagues, and the environment.

References

  • DrugFuture. (n.d.). 1-Cyanoimidazole. Retrieved from [Link]

  • LookChem. (n.d.). Cas 36289-36-8, 1-CYANOIMIDAZOLE. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Cyanide. NCBI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 265301, 1h-Imidazole-1-carboxamide. PubChem. Retrieved from [Link]

  • Yang, W. C., Li, J., Li, J., Chen, Q., & Yang, G. F. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorganic & Medicinal Chemistry Letters, 22(3), 1455–1458. [Link]

  • U.S. Environmental Protection Agency. (1988). Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III. Retrieved from [Link]

  • Google Patents. (n.d.). US6774277B2 - Methods of destruction of cyanide in cyanide-containing waste.
  • Massachusetts Department of Environmental Protection. (2016, May 9). Guidance on Quantifying Use and Reporting Cyanide Compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12420700, N-methyl-1H-imidazole-1-carboxamide. PubChem. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Oklahoma. (2025-2026). EHSO Manual: Hazardous Waste. Retrieved from [Link]

  • Malviya, M., Singh, M., Kumar, N., & Kumar, P. (2022). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Chemical Methodologies, 6(4), 312-331. [Link]

  • U.S. Environmental Protection Agency. (2016). Letter to GeNO LLC regarding RCRA hazardous waste regulations. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.